molecular formula C18H34O4 B12511600 12,13-Dihydroxyoctadec-9-enoic acid

12,13-Dihydroxyoctadec-9-enoic acid

Cat. No.: B12511600
M. Wt: 314.5 g/mol
InChI Key: CQSLTKIXAJTQGA-UHFFFAOYSA-N
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Description

Contextualization of Specialized Oxylipins and Hydroxy Fatty Acids in Biological Systems

Oxylipins are a broad class of signaling molecules derived from the oxidation of polyunsaturated fatty acids (PUFAs). They play crucial roles in a myriad of physiological and pathological processes. Within this class, hydroxy fatty acids (HFAs) are characterized by the presence of one or more hydroxyl groups along their aliphatic chain. nih.gov These molecules are not merely byproducts of fatty acid metabolism but are now recognized as active signaling entities.

HFAs are integral components of more complex lipids, such as sphingolipids, which are vital for the structure and function of cell membranes, particularly in the nervous system and skin. nih.gov For instance, 2-hydroxy fatty acids are essential for the epidermal permeability barrier. nih.gov The hydroxylation of fatty acids can significantly alter their physical and chemical properties, influencing membrane fluidity and interactions with other molecules. wikipedia.org

Specialized pro-resolving mediators (SPMs), a subclass of oxylipins, are instrumental in the resolution of inflammation, a critical process for maintaining tissue homeostasis. While classic prostaglandins (B1171923) and leukotrienes often initiate and propagate inflammation, SPMs actively orchestrate its decline. This highlights the functional diversity within the oxylipin family, ranging from pro-inflammatory to pro-resolving and anti-inflammatory roles. encyclopedia.pub

Rationale for Comprehensive Investigation of 12,13-Dihydroxyoctadec-9-enoic Acid

The scientific interest in 12,13-DiHOME stems from its identification as a bioactive lipid with diverse physiological effects. It is known to be a metabolite of the leukotoxin 12,13-epoxy-9-octadecenoic acid (12,13-EpOME), with the diol form, 12,13-DiHOME, exhibiting specific toxic effects. hmdb.ca Both the epoxide and the diol have been shown to possess neutrophil chemotactic activity, suggesting a role in the immune response. hmdb.ca

Furthermore, 12,13-DiHOME has been identified as a ligand for peroxisome proliferator-activated receptor-gamma 2 (PPARγ2), a nuclear receptor that plays a key role in adipocyte differentiation and glucose metabolism. hmdb.ca By activating PPARγ2, 12,13-DiHOME can stimulate the formation of fat cells (adipocytes) while inhibiting the differentiation of bone-forming cells (osteoblasts). hmdb.ca This dual effect on cell differentiation underscores its potential influence on metabolic and skeletal health.

Current Research Landscape and Emerging Trajectories for Dihydroxyoctadecenoic Acids

The research on dihydroxyoctadecenoic acids, including 12,13-DiHOME, is an expanding field. Much of the past research on octadecanoids has been concentrated on their roles as phytohormones in plants. nih.gov However, their importance in mammalian systems is becoming increasingly apparent.

Current research is focused on elucidating the precise enzymatic pathways responsible for the production of these molecules and identifying their specific cellular receptors and downstream signaling targets. The interaction of these lipids with key regulatory proteins, such as PPARs, is a particularly active area of investigation. hmdb.ca

Emerging research trajectories include exploring the therapeutic potential of these molecules in various diseases. For example, some fatty acid derivatives have shown anti-inflammatory and anti-cancer properties. mdpi.comthegoodscentscompany.com The ability of certain fatty acids to modulate insulin (B600854) signaling pathways suggests their potential relevance in the context of metabolic disorders like type 2 diabetes. researchgate.net

Future studies will likely focus on in-vivo experiments to validate the physiological roles suggested by in-vitro studies. The development of sophisticated analytical techniques is also crucial for accurately detecting and quantifying these lipids in biological samples, which will be instrumental in understanding their dynamic regulation and function in health and disease.

PropertyValueSource
IUPAC Name (9Z,12S,13S)-12,13-dihydroxyoctadec-9-enoic acid hmdb.canih.gov
Molecular Formula C18H34O4 hmdb.canih.govnih.gov
Molecular Weight 314.466 g/mol hmdb.canih.govnih.gov
CAS Registry Number 7293-40-5 hmdb.canih.gov
Synonyms 12,13-DHOME, 12,13-dihydroxy-9-octadecenoic acid, Isoleukotoxin diol hmdb.canih.govnih.gov
Biological Role PPARγ2 ligand, neutrophil chemoattractant hmdb.ca

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

12,13-dihydroxyoctadec-9-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O4/c1-2-3-10-13-16(19)17(20)14-11-8-6-4-5-7-9-12-15-18(21)22/h8,11,16-17,19-20H,2-7,9-10,12-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSLTKIXAJTQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(CC=CCCCCCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthetic Pathways and Stereochemical Specificity of 12,13 Dihydroxyoctadec 9 Enoic Acid

Precursor Lipid Metabolism Leading to Dihydroxyoctadecenoic Acid Formation

The journey to 12,13-dihydroxyoctadec-9-enoic acid begins with the metabolism of common C18 unsaturated fatty acids, which undergo a series of enzymatic modifications.

Role of C18 Unsaturated Fatty Acids (e.g., Oleic Acid) as Substrates

The primary precursor for the biosynthesis of this compound is oleic acid, a monounsaturated omega-9 fatty acid. wikipedia.orgnih.govebi.ac.ukdrugbank.com Oleic acid is the most abundant fatty acid found in nature. wikipedia.org Its chemical structure, an 18-carbon chain with a single cis double bond at the ninth carbon, provides the foundational backbone for subsequent enzymatic action. wikipedia.orgnih.govebi.ac.ukdrugbank.com While other C18 fatty acids can be involved in various lipid metabolic pathways, oleic acid is the direct substrate for the specific enzymatic reactions that introduce the dihydroxy functionality at the 12th and 13th positions.

Enzymatic Derivatization: Initial Oxygenation Mechanisms

The initial step in the conversion of oleic acid is an oxygenation reaction. This process is catalyzed by specific enzymes that introduce oxygen into the fatty acid chain, setting the stage for the formation of the diol. This enzymatic oxidation is a controlled process, ensuring that the oxygen is added at a specific position on the oleic acid molecule, a crucial determinant for the final product's structure and function. nih.gov

Stereospecificity of Dihydroxyoctadecenoic Acid Biosynthesis

The biosynthesis of this compound is not a random process. The enzymes involved exhibit remarkable regio- and stereoselectivity, ensuring the production of specific isomers with distinct biological activities.

Epoxide Hydrolase Activities in the Formation of Dihydroxyoctadecenoic Acid Isomers

A more direct and critical pathway for the formation of this compound involves the action of epoxide hydrolases. Initially, oleic acid can be converted to its corresponding epoxide, 12(13)-epoxyoctadec-9-enoic acid (also known as vernolic acid). This epoxide intermediate is then hydrolyzed by a soluble epoxide hydrolase (sEH) to yield the vicinal diol, this compound. nih.gov This enzymatic hydrolysis is highly specific and is a key step in regulating the levels of both the epoxide and the diol, which can have distinct biological effects. nih.gov For example, the sEH product 12,13-dihydroxyoctadecenoic acid (12,13-DiHOME) has been shown to stimulate canonical Wnt signaling. nih.gov

Cytochrome P450 Monooxygenase Involvement in Lipid Oxidation Cascades

Cytochrome P450 (CYP) monooxygenases are a diverse group of enzymes involved in the metabolism of a wide range of endogenous and exogenous compounds, including fatty acids. nih.govnih.gov CYPs can hydroxylate polyunsaturated fatty acids in a regio- and stereoselective manner. nih.gov While much of the research on CYP-mediated fatty acid metabolism has focused on arachidonic acid, these enzymes can also metabolize C18 fatty acids. nih.govnih.gov Specific CYP isoforms can introduce hydroxyl groups at various positions on the fatty acid chain, contributing to the diversity of oxidized lipid mediators. nih.gov In the context of this compound formation, CYPs can be involved in the initial epoxidation of oleic acid to 12(13)-epoxyoctadec-9-enoic acid, which is the substrate for soluble epoxide hydrolase. nih.govnih.gov

Enzyme ClassSubstrate(s)Key Product(s) in PathwayRole in this compound Formation
Lipoxygenases (LOXs) Linoleic Acid13S-Hydroperoxyoctadecaenoic acid (13S-HPODE)Indirectly influences the pool of oxidized fatty acids.
Soluble Epoxide Hydrolase (sEH) 12(13)-Epoxyoctadec-9-enoic acidThis compoundCatalyzes the final hydrolysis step to form the diol.
Cytochrome P450 (CYP) Monooxygenases Oleic Acid12(13)-Epoxyoctadec-9-enoic acidCan catalyze the initial epoxidation of the precursor fatty acid.

Cellular and Subcellular Localization of Dihydroxyoctadecenoic Acid Synthesis Machinery

The enzymatic machinery responsible for the synthesis of 12,13-DHOME is distributed across several cellular compartments, reflecting the complexity of lipid metabolism. The specific location of each enzyme in the pathway is critical for substrate availability and the efficient channeling of intermediates.

The initial epoxidation of linoleic acid is largely carried out by cytochrome P450 (CYP) enzymes. In mammals, these are predominantly integral membrane proteins located in the endoplasmic reticulum (ER). nih.govwikipedia.org Their function is dependent on their interaction with redox partners, such as NADPH-cytochrome P450 reductase, which are also embedded in the ER membrane. nih.gov The ER itself is not uniform, and P450 enzymes can be organized into specific microdomains, which may modulate their activity. nih.gov In addition to the ER, some P450 isoforms have been identified in mitochondria. nih.gov In plant cells, certain P450s have been found within chloroplasts. usda.gov

The subsequent hydrolysis of the 12,13-EpOME intermediate is catalyzed by epoxide hydrolases (EH). These enzymes exist in different forms with distinct localizations. Microsomal epoxide hydrolase (mEH or EPHX1) is, like the CYPs, found in the endoplasmic reticulum. wikipedia.org In contrast, soluble epoxide hydrolase (sEH or EPHX2) is primarily located in the cytosol, although it can also associate with membranes. wikipedia.org This dual localization allows for the processing of epoxide intermediates in different cellular environments. Other related enzymes, such as cyclooxygenases (COX-1 and COX-2), are also anchored in the membranes of the endoplasmic reticulum and the nuclear envelope. wikipedia.orgnih.gov Lipoxygenases (LOX) exhibit varied localization; they can be found in the cytosol or translocate to intracellular membranes, including the nuclear envelope, upon cellular activation. nih.govpnas.org

This distribution implies a coordinated process where linoleic acid is first converted to 12,13-EpOME in the ER or mitochondria, and the resulting epoxide can then be hydrolyzed either in the same compartment by mEH or in the cytosol by sEH. The final product, 12,13-DHOME, has been detected in extracellular spaces and associated with cellular membranes. mdpi.com

Enzyme FamilyPrimary Subcellular LocalizationAlternative LocalizationReference
Cytochrome P450 (CYP)Endoplasmic Reticulum (ER)Mitochondria, Chloroplasts (in plants) nih.govnih.govwikipedia.orgusda.gov
Microsomal Epoxide Hydrolase (mEH/EPHX1)Endoplasmic Reticulum (ER)- wikipedia.org
Soluble Epoxide Hydrolase (sEH/EPHX2)CytosolCan associate with membranes wikipedia.org
Cyclooxygenase (COX)Endoplasmic Reticulum (ER), Nuclear Envelope- wikipedia.orgnih.gov
Lipoxygenase (LOX)CytosolIntracellular Membranes, Nuclear Envelope (upon activation) nih.govpnas.org

Regulatory Mechanisms of Biosynthetic Enzymes and Pathway Flux

The biosynthesis of 12,13-DHOME is tightly regulated at multiple levels to control the flux of metabolites through the pathway and to respond to cellular needs and external stimuli. This regulation occurs at the level of gene expression (transcriptional) and through the direct modulation of enzyme activity (allosteric and post-translational modification).

Transcriptional Regulation: The expression of genes encoding the key biosynthetic enzymes is controlled by a network of transcription factors. In the liver, Hepatocyte Nuclear Factor 4-alpha (HNF4α) acts as a master regulator for a large number of CYP genes involved in fatty acid metabolism. nih.gov HNF4α can interact with nuclear receptors that sense the presence of xenobiotics and endogenous lipids, such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), to fine-tune CYP expression. nih.govnih.gov The expression of plant lipoxygenase genes is known to be significantly upregulated in response to environmental stresses, including pathogen attack and wounding, as part of the plant's defense mechanism. nih.govresearchgate.net

Allosteric and Post-Translational Regulation: Direct modulation of enzyme activity provides a more rapid means of controlling pathway flux. Soluble epoxide hydrolase (sEH), which catalyzes the final step in 12,13-DHOME synthesis, is a key point of allosteric regulation. The enzyme's activity can be modulated by the binding of endogenous lipids, such as nitro fatty acids and certain prostaglandins (B1171923), to an allosteric site separate from the active catalytic center. nih.govmdpi.com Furthermore, sEH is a bifunctional enzyme, and its two domains can regulate each other through substrate binding in a process of intradomain allostery. mdpi.com Lipoxygenases are also subject to allosteric control; they possess a specific domain (PLAT domain) that can bind fatty acid effectors, which in turn alters substrate specificity and catalytic rate. nih.gov

Enzyme FamilyType of RegulationKey Regulators / MechanismsReference
Cytochrome P450 (CYP)TranscriptionalHNF4α, PXR, CAR nuclear receptors nih.govnih.gov
Epoxide Hydrolase (EH)AllostericSubstrate-mediated intradomain allostery; inhibition by nitro fatty acids nih.govmdpi.com
Post-TranslationalRedox regulation nih.gov
Lipoxygenase (LOX)TranscriptionalUpregulation by biotic and abiotic stress (in plants) nih.govresearchgate.net
Allosteric / Post-TranslationalBinding of fatty acid effectors to PLAT domain; phosphorylation pnas.orgnih.gov

Metabolic Fates and Turnover Dynamics of 12,13 Dihydroxyoctadec 9 Enoic Acid

Enzymatic Degradation Pathways of Dihydroxyoctadecenoic Acid

The breakdown of 12,13-diHOME is thought to follow pathways established for other fatty acids, primarily occurring within specialized cellular compartments.

Peroxisomes are cellular organelles that play a vital role in the metabolism of various lipids, including very long-chain fatty acids, dicarboxylic acids, and substituted fatty acids like hydroxy fatty acids. researchgate.netnih.gov Due to its hydroxyl groups, 12,13-diHOME is likely a substrate for the peroxisomal beta-oxidation pathway. Unlike mitochondrial beta-oxidation, which is the primary source of ATP from fatty acids, the peroxisomal system is specialized for chain-shortening of complex fatty acids that are then further metabolized in mitochondria. nih.gov

The process begins with the activation of the fatty acid to its coenzyme A (CoA) ester. The subsequent beta-oxidation spiral in peroxisomes involves a sequence of four enzymatic reactions catalyzed by acyl-CoA oxidase, a multifunctional enzyme (possessing 2-enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities), and 3-ketoacyl-CoA thiolase. nih.govnih.gov The presence of the double bond and hydroxyl groups on the 12,13-diHOME molecule may require additional auxiliary enzymes, such as isomerases and reductases, to reconfigure the structure for compatibility with the core beta-oxidation enzymes. nih.govyoutube.com Each cycle of beta-oxidation shortens the fatty acid chain by two carbons, producing acetyl-CoA and a chain-shortened acyl-CoA. nih.gov This process continues until the fatty acid is sufficiently shortened to be transported to the mitochondria for complete oxidation.

Table 1: Key Enzymes in Peroxisomal Beta-Oxidation

Enzyme/ProteinFunctionRelevance for 12,13-diHOME Metabolism
Acyl-CoA SynthetaseActivates fatty acid by attaching Coenzyme A.Initial step required before beta-oxidation can commence.
Acyl-CoA Oxidase (ACOX)Catalyzes the first, rate-limiting step of beta-oxidation, introducing a double bond.Initiates the degradation spiral of the 12,13-diHOME-CoA ester. nih.gov
Multifunctional Enzyme (MFE)Possesses hydratase and dehydrogenase activities to process the intermediate.The D-specific 3-hydroxyacyl-CoA dehydrogenase activity is particularly relevant for metabolizing hydroxy fatty acids. nih.gov
3-ketoacyl-CoA ThiolaseCleaves the chain to release acetyl-CoA and a shortened acyl-CoA.Final step in each cycle of peroxisomal beta-oxidation. nih.gov

In addition to beta-oxidation, 12,13-diHOME can be further metabolized to create more polar derivatives, facilitating its elimination. The introduction of additional functional groups is a common strategy in xenobiotic and lipid metabolism. nih.gov This can occur through sequential metabolism where the initial diol structure is further modified. For instance, enzymes from the cytochrome P450 (CYP) family, which are involved in the initial formation of epoxides that lead to diols like 12,13-diHOME, could potentially introduce additional hydroxyl groups at other positions on the fatty acid chain. nih.gov

The catabolism of oxylipins, the class of molecules to which 12,13-diHOME belongs, can also involve omega-oxidation, where hydroxylation occurs at the terminal methyl carbon of the fatty acid. nih.gov This process, typically occurring in the endoplasmic reticulum, would create a dicarboxylic acid, significantly increasing the polarity of the molecule. nih.gov These more polar, multi-hydroxylated, or carboxylated derivatives are then more readily available for subsequent conjugation reactions.

Conjugation Reactions of Dihydroxyoctadecenoic Acid

Conjugation reactions are Phase II metabolic processes that attach small, polar endogenous molecules to substrates, thereby increasing their water solubility and facilitating their excretion. The hydroxyl and carboxylic acid groups of 12,13-diHOME are prime targets for these modifications.

Glucuronidation is a major pathway for the metabolism of compounds containing hydroxyl or carboxylic acid groups. wikipedia.org This reaction involves the transfer of glucuronic acid from the activated coenzyme uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgspringernature.com Studies have shown that fatty acid derivatives and other lipids are substrates for glucuronidation. wikipedia.orgspringernature.com The two hydroxyl groups at positions 12 and 13 of 12,13-diHOME, as well as its terminal carboxyl group, are potential sites for glucuronide conjugation. The resulting glucuronide conjugates are significantly more water-soluble and are readily eliminated in urine or bile. wikipedia.org

Sulfation is another important conjugation reaction for hydroxyl-containing compounds. This process, catalyzed by sulfotransferases (SULTs), involves the transfer of a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS). While less common for fatty acids than glucuronidation, sulfation of hydroxyl groups would also substantially increase the polarity of 12,13-diHOME. google.comnih.gov

The carboxylic acid group of 12,13-diHOME can undergo conjugation with amino acids, a process known as amidation. This pathway involves the initial formation of an acyl-CoA thioester, which then reacts with an amino acid, most commonly glycine (B1666218) in humans, to form an amide. researchgate.net This process is unique among conjugation reactions as it occurs within the mitochondria. researchgate.net

Esterification of the carboxylic acid group can also occur, linking 12,13-diHOME to other molecules such as cholesterol or forming esters with short-chain alcohols. bldpharm.comnist.gov Furthermore, the hydroxyl groups at positions 12 and 13 could potentially be esterified with other fatty acids, creating more complex lipid structures. These processes are generally catalyzed by various acyltransferases.

Table 2: Potential Conjugation Reactions for 12,13-diHOME

ReactionFunctional Group TargetedEndogenous Molecule AddedKey Enzyme Family
GlucuronidationHydroxyl (-OH), Carboxyl (-COOH)Glucuronic AcidUDP-glucuronosyltransferases (UGTs)
SulfationHydroxyl (-OH)Sulfate (SO₃⁻)Sulfotransferases (SULTs)
AmidationCarboxyl (-COOH)Amino Acids (e.g., Glycine)Acyl-CoA Synthetases, N-acyltransferases
EsterificationCarboxyl (-COOH)Alcohols (e.g., Cholesterol)Acyltransferases

Translocation and Transport Mechanisms of Dihydroxyoctadecenoic Acid Analogs

The movement of 12,13-diHOME and its metabolites across cellular and organellar membranes is a regulated process facilitated by specific transport proteins. As a long-chain fatty acid, its uptake into cells is mediated by a family of fatty acid transport proteins (FATPs/SLC27A) and other transporters like CD36. nih.govnih.govwikipedia.orgvaia.com These proteins are expressed in various tissues and facilitate the flux of fatty acids across the plasma membrane. nih.gov Some FATPs also possess acyl-CoA synthetase activity, which effectively "traps" the fatty acid inside the cell by converting it to its CoA ester, thus promoting unidirectional transport. nih.gov

Once inside the cell, its journey to the peroxisomes for beta-oxidation or to the endoplasmic reticulum for other modifications requires further transport. The transport into peroxisomes is mediated by specific ATP-binding cassette (ABC) transporters in the peroxisomal membrane.

Metabolites of 12,13-diHOME, such as the dicarboxylic acids that may be formed via omega-oxidation, have their own transport systems. The transport of dicarboxylates into the mitochondrial matrix, for example, is carried out by the dicarboxylate carrier (DIC), an integral membrane protein that exchanges dicarboxylates for other ions like phosphate. researchgate.netnih.govnih.gov This allows the chain-shortened products of peroxisomal oxidation to enter the mitochondria for final degradation to produce ATP.

Dynamic Regulation of Dihydroxyoctadecenoic Acid Homeostasis in Biological Systems

12,13-Dihydroxyoctadec-9-enoic acid (12,13-diHOME) is a bioactive lipid molecule derived from the essential omega-6 fatty acid, linoleic acid. Its presence and concentration in biological systems are tightly controlled through a dynamic interplay of synthesis and degradation pathways, which are in turn influenced by various physiological stimuli. This regulation is crucial for maintaining metabolic homeostasis, and dysregulation has been associated with various physiological and pathological states.

The primary route for the biosynthesis of 12,13-diHOME begins with the conversion of linoleic acid into its epoxide intermediate, 12(13)-epoxy-octadecenoic acid (12(13)-EpOME), also known as isoleukotoxin. caymanchem.com This initial step is catalyzed by cytochrome P450 (CYP) enzymes. caymanchem.com Subsequently, the epoxide ring of 12(13)-EpOME is hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) to form the vicinal diol, 12,13-diHOME. caymanchem.comhmdb.ca This conversion is a critical step, as 12(13)-EpOME is considered a protoxin, while 12,13-diHOME is the direct agent exerting biological effects. caymanchem.comhmdb.ca

The regulation of 12,13-diHOME levels is particularly evident in response to physiological challenges such as cold exposure and physical exercise. nih.govresearchgate.net Brown adipose tissue (BAT) has been identified as a primary source of circulating 12,13-diHOME under these conditions. caymanchem.comnih.govresearchgate.net During moderate-intensity exercise and cold exposure, the expression of genes responsible for 12,13-diHOME production, specifically soluble epoxide hydrolase isoforms (e.g., Ephx1 and Ephx2), is modulated in adipose tissue. nih.gov Studies in both humans and mice have demonstrated a significant increase in circulating 12,13-diHOME levels following acute exercise. nih.govresearchgate.net This exercise-induced release appears to be independent of age, gender, BMI, or fat mass. nih.gov

The functional consequence of this increased production is linked to enhanced energy substrate utilization. 12,13-diHOME acts as a lipokine, a lipid-derived signaling molecule, that promotes the uptake and oxidation of fatty acids in skeletal muscle and BAT. caymanchem.comnih.govresearchgate.net It achieves this by stimulating the translocation of fatty acid transporters, such as FATP1 and CD36, to the cell membrane. researchgate.net Interestingly, plasma concentrations of 12,13-diHOME have been found to be negatively correlated with body mass index (BMI) and insulin (B600854) resistance, suggesting a role in maintaining metabolic health. caymanchem.comresearchgate.net

While the synthesis of 12,13-diHOME is well-characterized, its degradation pathways are less defined. However, based on the metabolism of similar fatty acid structures, β-oxidation is considered a probable route for its catabolism. researchgate.net The balance between the sEH-mediated synthesis from 12(13)-EpOME and its subsequent metabolic clearance dictates the homeostatic concentration of 12,13-diHOME, allowing it to function as a dynamic signaling molecule in response to the body's metabolic demands.

Interactive Data Tables

Table 1: Biosynthetic Pathway of this compound

StepPrecursorEnzymeProduct
1Linoleic AcidCytochrome P450 (CYP)12(13)-Epoxy-octadecenoic acid (12(13)-EpOME)
212(13)-Epoxy-octadecenoic acid (12(13)-EpOME)Soluble Epoxide Hydrolase (sEH)This compound (12,13-diHOME)

Table 2: Research Findings on the Regulation of 12,13-diHOME

StimulusBiological System/ModelKey FindingsReference
Cold ExposureRodents and HumansIncreased levels of 12,13-diHOME released from BAT; promotes fatty acid uptake in BAT. caymanchem.comnih.govresearchgate.net
Acute ExerciseHumans (various demographics)Increased circulating 12,13-diHOME post-exercise; stimulates fatty acid uptake and oxidation in skeletal muscle. nih.govresearchgate.netresearchgate.net
Bacterial ActivityNeonatal Gut MicrobiotaCertain bacterial sEH (e.g., from Enterococcus faecalis, Bifidobacterium bifidum) can specifically convert 12(13)-EpOME to 12,13-diHOME. caymanchem.com
Metabolic HealthHumansPlasma levels of 12,13-diHOME are negatively correlated with BMI and insulin resistance (HOMA-IR). caymanchem.comresearchgate.net

Molecular Mechanisms of Action and Cellular Signaling Modulations by 12,13 Dihydroxyoctadec 9 Enoic Acid

Receptor-Mediated Interactions of Dihydroxyoctadecenoic Acids

The biological activities of 12,13-Dihydroxyoctadec-9-enoic acid (12,13-DiHOME), a diol metabolite of linoleic acid, are initiated through its interaction with various cell surface and intracellular receptors. These interactions trigger a cascade of signaling events that modulate a wide range of cellular functions.

G Protein-Coupled Receptor (GPCR) Activation Profiles

While direct activation of a specific G protein-coupled receptor (GPCR) by 12,13-DiHOME is still under extensive investigation, evidence suggests its involvement in GPCR-mediated signaling pathways. For instance, studies on other structurally related hydroxy fatty acids, such as 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), have demonstrated receptor-mediated actions that are sensitive to pertussis toxin, indicating the involvement of Gi/o coupled GPCRs. nih.gov This suggests a potential mechanism where 12,13-DiHOME could also interact with GPCRs, leading to the activation of downstream signaling cascades. nih.govresearchgate.net One potential candidate is GPR132, an orphan GPCR, which has been shown to be a target for related lipid molecules and plays a role in inflammation and cancer progression. nih.govelifesciences.org The activation of GPCRs typically involves the dissociation of heterotrimeric G proteins into their α and βγ subunits, which then act as secondary messengers to modulate the activity of various intracellular effectors. researchgate.netnih.gov

Nuclear Receptor Ligand Binding and Transcriptional Regulation

12,13-DiHOME has been identified as a ligand for peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that play crucial roles in lipid and glucose metabolism. hmdb.caresearchgate.net Specifically, 12,13-DiHOME is recognized as a naturally occurring ligand for PPARγ2. hmdb.ca Upon binding, it can stimulate adipocyte differentiation while inhibiting osteoblast differentiation. hmdb.ca This interaction highlights the role of 12,13-DiHOME in regulating gene expression related to metabolic processes. The activation of PPARs by ligands like 12,13-DiHOME leads to the formation of a heterodimer with the retinoid X receptor (RXR) and subsequent binding to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. Other related oxylipins, such as 13-oxo-9,11-octadecadienoic acid, have also been shown to be potent activators of PPARα. researchgate.net

Membrane Receptor Transactivation Mechanisms

In addition to direct receptor binding, 12,13-DiHOME can indirectly activate other receptors through a process known as transactivation. This can occur through the activation of intracellular signaling pathways that lead to the phosphorylation and subsequent activation of other membrane receptors. For example, the activation of certain GPCRs can lead to the transactivation of receptor tyrosine kinases (RTKs). Furthermore, 12,13-DiHOME has been shown to promote the translocation of fatty acid transporters like FATP1 and CD36 to the cell membrane in brown adipocytes. wesleyan.edu This action facilitates increased fatty acid uptake into the cells, a critical step for thermogenesis. wesleyan.edu This translocation is likely mediated by an inside-out signaling mechanism triggered by 12,13-DiHOME's initial interaction with a yet-to-be-fully-identified receptor.

Intracellular Signaling Cascades Triggered by Dihydroxyoctadecenoic Acid

The binding of 12,13-DiHOME to its receptors initiates a variety of intracellular signaling cascades that ultimately determine the cellular response.

Modulation of Kinase Pathways (e.g., MAPK, Akt, NF-κB)

12,13-DiHOME has been shown to modulate several key kinase pathways involved in inflammation, cell growth, and survival.

Mitogen-Activated Protein Kinase (MAPK) Pathway: Studies on related compounds suggest that dihydroxyoctadecenoic acids can influence the MAPK pathway. For example, 13-oxo-octadeca-9,11-dienoic acid (13-KODE) has been shown to suppress lipopolysaccharide (LPS)-stimulated MAPK activation (pERK1/2, pJNK, and p-p38) in macrophages. mdpi.com While direct evidence for 12,13-DiHOME is still emerging, its structural similarity and related biological activities suggest a potential role in modulating MAPK signaling. The activation of the MAPK pathway is a common downstream event of GPCR and RTK signaling and plays a critical role in transmitting signals from the cell surface to the nucleus to regulate gene expression. nih.gov

NF-κB Pathway: The NF-κB signaling pathway is a central regulator of inflammation. Research indicates that 12,13-DiHOME can influence this pathway. For instance, it has been observed that 12,13-DiHOME reprograms macrophage effector function and promotes epigenetic modifications that can exacerbate inflammatory responses to allergens. nih.gov Conversely, other related linoleic acid derivatives have been shown to inhibit the nuclear translocation of NF-κB, thereby exerting anti-inflammatory effects. mdpi.com This suggests that the effect of 12,13-DiHOME on the NF-κB pathway may be cell-type and context-dependent.

Akt Pathway: The Akt signaling pathway is crucial for cell survival and metabolism. While direct studies on the effect of 12,13-DiHOME on the Akt pathway are limited, its role in promoting fatty acid uptake and oxidation in skeletal muscle and brown adipose tissue suggests a potential link to this pathway. researchgate.netnih.gov The Akt pathway is known to be involved in regulating glucose and lipid metabolism.

Regulation of Ion Channels and Transporters

Emerging evidence suggests that 12,13-DiHOME can also modulate the activity of ion channels. One notable example is its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. portlandpress.com Activation of TRPV1 by 12,13-DiHOME has been linked to thermal pain hypersensitivity. portlandpress.com This indicates that 12,13-DiHOME can directly or indirectly influence neuronal signaling and pain perception. As previously mentioned, 12,13-DiHOME also regulates the translocation of fatty acid transporters FATP1 and CD36 to the plasma membrane, thereby controlling the influx of fatty acids into cells. wesleyan.edu

Interactive Data Table: Effects of 12,13-DiHOME on Cellular Signaling

Signaling TargetEffect of 12,13-DiHOMEDownstream ConsequenceCell Type
PPARγAgonistStimulation of adipogenesis, inhibition of osteoblastogenesisAdipocytes, Osteoblasts
Fatty Acid Transporters (FATP1, CD36)Promotes translocation to cell membraneIncreased fatty acid uptakeBrown Adipocytes
Macrophage FunctionSkews toward inflammatory phenotypeExacerbated inflammatory response to allergensMacrophages
TRPV1ActivationThermal pain hypersensitivityNeurons

Second Messenger Generation and Dynamics

The signaling cascades initiated by this compound (12,13-diHOME) involve the modulation of intracellular second messengers, with a pronounced role for calcium (Ca²⁺). In cardiomyocytes, 12,13-diHOME has been demonstrated to directly enhance contractile function by increasing the amplitude of Ca²⁺ transients. nih.gov This suggests that 12,13-diHOME influences the machinery responsible for calcium release and/or uptake within these cells.

Further mechanistic insights reveal that the stimulation of fatty acid uptake by 12,13-diHOME is, at least in part, dependent on Gq-mediated calcium mobilization. nih.gov The Gq protein alpha subunit is a key component of G protein-coupled receptor (GPCR) signaling that, upon activation, stimulates phospholipase C (PLC). PLC, in turn, generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), with IP₃ triggering the release of calcium from intracellular stores like the endoplasmic reticulum.

Additionally, the signaling pathway of 12,13-diHOME intersects with nitric oxide synthase 1 (NOS1) signaling. nih.gov NOS1 activation can lead to the S-nitrosylation of the ryanodine (B192298) receptor (RyR), a critical channel for Ca²⁺ release from the sarcoplasmic reticulum in muscle cells. nih.gov By influencing RyR activity, 12,13-diHOME can thus modulate intracellular calcium dynamics, which is fundamental to its effects on cellular function. While the precise interplay is still under investigation, the available evidence points towards a significant role for Ca²⁺ as a second messenger in the downstream effects of 12,13-diHOME.

Epigenetic Modifications Induced by Dihydroxyoctadecenoic Acid

Recent research indicates that 12,13-diHOME can induce epigenetic changes, particularly in immune cells. In macrophages, exposure to 12,13-diHOME leads to chromatin remodeling. nih.gov This results in a diminished accessibility of interferon-stimulated response elements, which consequently reduces the expression of interferon-regulated genes upon stimulation with bacterial lipopolysaccharide. nih.gov This suggests that 12,13-diHOME can reprogram the epigenetic landscape of macrophages, thereby modifying their functional responses to inflammatory and microbial signals. nih.govnih.gov

Histone Acetyltransferase (HAT) and Deacetylase (HDAC) Enzyme Modulation

Currently, there is a lack of direct research findings specifically detailing the modulation of Histone Acetyltransferase (HAT) and Deacetylase (HDAC) enzymes by this compound. While 12,13-diHOME has been shown to induce chromatin remodeling, the specific enzymes within the HAT/HDAC families that it may target are yet to be elucidated.

DNA Methylation Pattern Alterations

Specific studies on the direct effects of this compound on DNA methylation patterns are not yet available in the current body of scientific literature. Although epigenetic modifications are implicated in the action of 12,13-diHOME, the precise role of DNA methylation in this context remains an area for future investigation.

Influence on Gene Expression and Protein Synthesis Pathways

This compound has been shown to exert significant influence on the expression of genes involved in key metabolic pathways, particularly those related to fatty acid metabolism and mitochondrial function. In skeletal muscle cells, treatment with 12,13-diHOME leads to an upregulation of genes that play a crucial role in mitochondrial activity and biogenesis. nih.gov Furthermore, it enhances the expression of genes responsible for fatty acid uptake. nih.gov

The biosynthesis of 12,13-diHOME itself is also subject to regulation at the gene expression level. In brown adipose tissue (BAT), conditions such as cold exposure lead to an increased expression of the enzymes responsible for synthesizing 12,13-diHOME from linoleic acid. harvard.edunih.gov Specifically, the expression of soluble epoxide hydrolases (sEH), including the major adipose tissue isoforms Ephx1 and Ephx2, is induced. nih.govresearchgate.net This creates a positive feedback loop where the stimulus (cold) enhances the production of the signaling molecule that, in turn, promotes the metabolic adaptations to that stimulus.

In the context of the immune system, 12,13-diHOME has been found to modulate gene expression in macrophages. Its induction of chromatin remodeling leads to a reduced expression of interferon-regulated genes. nih.gov This highlights the compound's ability to selectively influence transcriptional programs in different cell types, thereby orchestrating a range of physiological responses.

Table 1: Influence of this compound on Gene Expression in Skeletal Muscle

GeneFunctionEffect of 12,13-diHOME
Citrate synthase Mitochondrial activityIncreased expression nih.gov
Nrf1 Mitochondrial biogenesisIncreased expression nih.gov
Nrf2 Mitochondrial biogenesisIncreased expression nih.gov
Cd36 Fatty acid uptakeIncreased expression nih.gov
Fatp4 Fatty acid uptakeIncreased expression nih.gov

Table 2: Regulation of Genes Involved in 12,13-diHOME Biosynthesis in Brown Adipose Tissue

GeneEnzymeStimulusEffect on Expression
Ephx1 Soluble epoxide hydrolase 1Acute exerciseIncreased expression nih.gov
Ephx2 Soluble epoxide hydrolase 2Chronic cold exposureIncreased expression nih.gov

Biological Functions and Roles of 12,13 Dihydroxyoctadec 9 Enoic Acid in Experimental Systems

Immunomodulatory Activities of Dihydroxyoctadecenoic Acids in In Vitro and In Vivo Models (Non-Human)

Experimental evidence strongly indicates that 12,13-diHOME possesses potent immunomodulatory properties, primarily characterized by the promotion of pro-inflammatory responses in various immune cell models.

Regulation of Inflammatory Mediator Production (e.g., Cytokines, Chemokines, Eicosanoids)

In experimental settings, 12,13-diHOME has been shown to be a significant regulator of inflammatory mediator production, particularly in macrophages. Studies using both human THP-1 macrophage-like cells and primary murine macrophages have demonstrated that this compound can enhance the inflammatory cascade.

Exposure to 12,13-diHOME upregulates key genes associated with inflammatory macrophage activation, including those for Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), and Tumor Necrosis Factor (TNF). nih.gov In co-culture assays stimulated with a peanut allergen, 12,13-diHOME promotes the production of both IL-1β and Interleukin-6 (IL-6). nih.gov This effect is amplified in the presence of common microbial and allergenic stimuli. nih.gov For instance, when combined with peanut or ovalbumin (OVA) stimulation, 12,13-diHOME was associated with a greater than twofold increase in the frequency of IL-1β expressing macrophages compared to the antigen alone. nih.gov

Furthermore, research indicates that 12,13-diHOME enhances the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome in macrophages, especially when these cells are primed with lipopolysaccharide (LPS). The activation of the NLRP3 inflammasome is a critical step for the processing and secretion of active IL-1β. bpgbio.com In contrast to its effect on pro-inflammatory cytokines, 12,13-diHOME has been observed to suppress the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) in the context of peanut antigen stimulation. nih.gov

Table 1: Effect of 12,13-diHOME on Inflammatory Mediator Production in Macrophages

Experimental ModelStimulusMediatorObserved EffectSource
Human THP-1 Macrophages12,13-diHOMEIL-1α, IL-1β, TNF (gene expression)Upregulated nih.gov
Primary Human Macrophages12,13-diHOME + Peanut AllergenIL-1β, IL-6 (secretion)Increased nih.gov
Primary Human Macrophages12,13-diHOME + Peanut AllergenIL-10 (secretion)Suppressed nih.gov
Human THP-1 MacrophagesLPS + 12,13-diHOME + NigericinNLRP3 Inflammasome ActivationExacerbated bpgbio.com

Impact on Immune Cell Migration, Phagocytosis, and Effector Functions

12,13-diHOME significantly influences the effector functions of macrophages, notably by skewing their polarization and impairing their phagocytic capabilities. nih.govnih.gov In vitro studies show that treatment with 12,13-diHOME pushes macrophages towards an inflammatory IL-1βhighCD206low phenotype in a time- and dose-dependent manner. nih.govelsevierpure.com This polarization is a key aspect of macrophage effector function, directing the nature of the immune response. nih.gov

Beyond direct effects on macrophages, 12,13-diHOME also influences broader immune interactions. In co-culture assays, it has been found to promote the expansion of memory B-cells and increase the production of Immunoglobulin E (IgE), an antibody class central to allergic responses. nih.govnih.gov This indicates that the compound reprograms not only macrophage effector functions but also their interactions with other key immune cells like B-lymphocytes. nih.gov

Table 2: Influence of 12,13-diHOME on Immune Cell Functions

Immune CellExperimental SystemFunction AssessedObserved Effect of 12,13-diHOMESource
Human THP-1 MacrophagesIn VitroPhenotypic PolarizationSkewed toward inflammatory IL-1βhighCD206low phenotype nih.govelsevierpure.com
Human THP-1 & Murine Raw264.7 MacrophagesIn VitroPhagocytosis of E. coliReduced nih.gov
Memory B-CellsPrimary Immune Cell Co-cultureExpansionPromoted nih.gov
B-CellsPrimary Immune Cell Co-cultureIgE ProductionIncreased nih.gov

Role in Resolution of Inflammation Processes in Experimental Models

Current experimental evidence suggests that 12,13-diHOME does not promote the resolution of inflammation but rather contributes to the exacerbation and persistence of inflammatory states. Its demonstrated ability to increase the production of pro-inflammatory cytokines (IL-1β, IL-6, TNF) while suppressing an anti-inflammatory one (IL-10) points to a role in amplifying, rather than resolving, inflammation. nih.govnih.gov

The compound reprograms macrophage effector functions to favor a pro-inflammatory state and mutes antimicrobial responses along the interferon axis. nih.gov This reprogramming can lead to innate immune dysfunction. nih.gov For example, in mouse models of airway inflammation, the presence of 12,13-diHOME exacerbated the condition, characterized by increased expression of IL-1β, IL-1α, and TNF in the airways. nih.gov This body of evidence indicates that 12,13-diHOME acts as a pro-inflammatory lipid mediator that can disrupt the normal course of an immune response, potentially hindering the transition to the resolution phase.

Influence on Cell Proliferation, Differentiation, and Apoptosis

Control of Cell Cycle Progression in Specific Cell Lines

Based on a comprehensive review of available scientific literature, there are currently no direct experimental studies investigating the specific role of 12,13-dihydroxyoctadec-9-enoic acid in the control of cell cycle progression in any specific cell lines.

Induction of Apoptotic Pathways in Diseased Cell Models

A thorough search of published research reveals a lack of studies specifically examining the capacity of this compound to induce apoptotic pathways in diseased cell models. While related lipid molecules have been investigated for such properties, this specific compound has not been the subject of apoptosis-related investigation in the available literature.

Guidance of Stem Cell Differentiation and Development

While direct research on the specific role of this compound in stem cell differentiation is limited, broader studies on related oxidized lipids and fatty acids provide a framework for its potential involvement. The metabolic state of embryonic stem cells (ESCs) is closely linked to their pluripotency and differentiation potential. scripps.edunih.gov Metabolomic studies have revealed that ESCs are characterized by a high abundance of unsaturated metabolites, and the levels of these compounds decrease as differentiation proceeds. scripps.edu This suggests that the oxidation of fatty acids plays a crucial role in guiding stem cell fate.

Experimental manipulation of metabolic pathways in mouse ESCs has shown that inhibiting eicosanoid signaling promotes pluripotency. nih.gov Conversely, the introduction of downstream oxidized metabolites and substrates of pro-oxidative reactions, such as acyl-carnitines, can promote both neuronal and cardiac differentiation. nih.gov For instance, the addition of saturated fatty acids like palmitic acid and capric acid to differentiation media has been shown to significantly increase the number of βIII-tubulin positive neurons. scripps.edunih.gov

These findings indicate that the balance between unsaturated and oxidized fatty acids is a key regulator of the switch between stem cell self-renewal and differentiation. Although not specifically implicating this compound, this research highlights the importance of fatty acid oxidation in generating signaling molecules that can direct stem cells towards specific lineages. scripps.edunih.gov Further investigation is needed to determine the precise role, if any, of this compound in these complex processes.

Interactions with Microbial Pathogens and Host Defense Mechanisms

Antimicrobial Properties of Dihydroxyoctadecenoic Acid Variants

Various forms of dihydroxyoctadecenoic acid and related oxylipins have demonstrated direct antimicrobial activities against a range of plant and human pathogens. nih.govresearchgate.net Fatty acids and their derivatives can exert antimicrobial effects through several mechanisms, including the disruption of the proton gradient across microbial membranes, inhibition of ATP synthase activity, and direct inhibition of enzymes in the membrane and cytosol. nih.gov A study evaluating 43 natural plant oxylipins found that the majority exhibited inhibitory activity against at least one of 13 different plant pathogenic microorganisms, including bacteria, oomycetes, and fungi. nih.gov Notably, only two of the tested oxylipins were completely inactive. nih.gov

While direct data on the antimicrobial spectrum of this compound is not extensively detailed, related compounds have shown significant effects. For example, 9,12-octadecadienoic acid has been reported to have antimicrobial activity against Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net

Table 1: Antimicrobial Activity of Selected Oxylipins

OxylipinTarget Microorganism(s)Observed Effect
9,12-octadecadienoic acidS. aureus, S. epidermidis, B. subtilis, E. coli, Ps. aeruginosaAntimicrobial activity researchgate.net
12-Oxo-PDAB. cinerea, C. herbarum, P. infestans, P. parasiticaAntifungal and antioomycete activity nih.gov
13-KOTB. cinerea, C. herbarum, P. infestans, P. parasiticaStrong inhibition of mycelial growth and spore germination nih.gov
13-HPOTB. cinerea, C. herbarum, P. infestans, P. parasiticaStrong inhibition of mycelial growth and spore germination nih.gov
9-HPOTB. cinerea, C. herbarum, P. infestans, P. parasiticaStrong inhibition of mycelial growth and spore germination nih.gov
13-HOTB. cinerea, C. herbarum, P. infestans, P. parasiticaStrong inhibition of mycelial growth and spore germination nih.gov
9-HOTB. cinerea, C. herbarum, P. infestans, P. parasiticaStrong inhibition of mycelial growth and spore germination nih.gov

This table is for illustrative purposes and includes data for related oxylipins to provide context for the potential antimicrobial role of this compound.

Modulation of Host-Pathogen Interplay and Virulence Factors

The bacterial-derived lipid 12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME) has been shown to modulate host immune responses, particularly macrophage function. nih.gov Macrophages exposed to 12,13-diHOME are skewed towards an inflammatory IL-1βhighCD206low phenotype and exhibit a reduced capacity for bacterial phagocytosis. nih.gov This reprogramming of macrophage effector function can have significant consequences for both antimicrobial and antigenic responses. nih.gov

Furthermore, 12,13-diHOME can promote the production of inflammatory cytokines like IL-1β and IL-6 in primary immune cell co-cultures stimulated with allergens. nih.gov It also encourages the expansion of memory B cells and increases IgE production. nih.gov At the epigenetic level, 12,13-diHOME induces chromatin remodeling in macrophages, specifically diminishing access to interferon-stimulated response elements. nih.gov This leads to a muted antimicrobial response along the interferon axis upon stimulation with bacterial lipopolysaccharide (LPS). nih.gov These findings suggest a mechanism by which this lipid may contribute to the development of a pathogenic microbiome and innate immune dysfunction. nih.gov

In the context of host defense, histone proteins, which are major components of the nucleosome, can also be found extracellularly and exhibit antimicrobial properties. mdpi.com Histone H3, for example, has been shown to bind to both lipopolysaccharide (LPS) and lipoteichoic acid (LTA), which are components of the cell surfaces of Gram-negative and Gram-positive bacteria, respectively. mdpi.com This interaction suggests a mechanism by which the host can capture and neutralize bacterial cells. mdpi.com

Role in Microbiome Homeostasis and Dysbiosis

The gut microbiota and its metabolites play a crucial role in maintaining host homeostasis, including the integrity of the intestinal barrier and immune tolerance. nih.gov Disruptions to this microbial community can leave the host more susceptible to inflammation and infection. nih.gov Gut microbiota-derived lipid metabolites, in particular, have immunomodulatory effects. nih.gov For instance, metabolites like 9,10-dihydroxy-12Z-octadecenoic acid can induce the activity of regulatory T cells (Tregs), which are important for immune suppression. nih.gov

The bacterial-derived lipid 12,13-diHOME has been linked to an increased risk of childhood atopy and asthma, suggesting a role in early-life immune development and microbiome programming. nih.gov Elevated fecal concentrations of 12,13-diHOME may promote an inflammatory environment in the infant gut, potentially leading to a pathogenic microbiome. nih.gov This is supported by the finding that 12,13-diHOME reprograms macrophage function, leading to an exacerbated inflammatory response to allergens and a muted antimicrobial response. nih.gov This dual effect could contribute to dysbiosis by favoring the growth of certain microbes while impairing the clearance of others.

Plant Physiological Roles of Dihydroxyoctadecenoic Acid and Related Oxylipins

Involvement in Plant Defense Responses to Biotic Stressors (e.g., Pathogens, Herbivores)

Plants employ a sophisticated defense system against a wide array of biotic stressors, and oxylipins, including dihydroxyoctadecenoic acids, are key signaling molecules in these responses. nih.govmdpi.com The oxylipin pathway is activated upon pathogen attack or herbivore feeding, leading to the production of a diverse range of bioactive compounds. nih.govfrontiersin.org These oxylipins can function directly as antimicrobial agents or act as signals to induce defense gene expression and regulate programmed cell death. nih.gov

Upon biotic stress, phospholipases release polyunsaturated fatty acids from plant cell membranes. nih.gov These fatty acids are then oxygenated by lipoxygenase (LOX) enzymes, initiating a cascade of enzymatic reactions that produce various oxylipins. mdpi.com For example, infection of Arabidopsis thaliana with Verticillium longisporum leads to the accumulation of several compounds, including 9,12,13-trihydroxy-10-octadecanoic acid, which boosts plant immunity. mdpi.com Similarly, tomato plants have been shown to produce 9,12,13-trihydroxy-10(E)-octadecenoic acid, a compound likely involved in defense responses. researchgate.net

Sorghum bicolor, when it perceives lipopolysaccharides from the pathogen Burkholderia andropogonis, secretes metabolites including trihydroxy octadecenoic acid as a defense mechanism. nih.gov Furthermore, some oxylipins, such as 12-oxo-phytodienoic acid (OPDA), have been identified as long-distance signals for induced systemic resistance (ISR), a state of heightened defense throughout the plant. frontiersin.org

Table 2: Plant Species and Associated Oxylipins in Defense

Plant SpeciesStressor/PathogenOxylipin(s) Produced
Arabidopsis thalianaVerticillium longisporum9,12,13-trihydroxy-10-octadecanoic acid mdpi.com
Solanum lycopersicum (Tomato)General defense9,12,13-trihydroxy-10(E)-octadecenoic acid researchgate.net
Sorghum bicolorBurkholderia andropogonisTrihydroxy octadecenoic acid nih.gov
Zea mays (Maize)Trichoderma virens (induces ISR)12-oxo-phytodienoic acid (OPDA), 9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid (9,10-KODA) nih.gov
Arabidopsis thalianaAlternaria brassicicola, Hyaloperonospora arabidopsidis, Pseudomonas syringaeIncreased resistance with overexpression of 9-LOX gene CaLOX1 mdpi.com

Regulation of Plant Growth, Development, and Senescence

The direct impact of this compound on plant growth and development is an area requiring more focused investigation. However, its classification as an oxylipin places it within a family of compounds known to be pivotal in regulating these fundamental processes. Oxylipins, which are metabolites produced from the oxidation of polyunsaturated fatty acids, are recognized as significant signaling molecules in various developmental stages, from seed germination to senescence. floraandfona.org.innih.govresearchgate.net

While specific data for this compound is scarce, studies on related compounds offer clues. For instance, research on a similar molecule, 9,12,13-trihydroxy-10(E)-octadecenoic acid, in tomato (Solanum lycopersicum) has shown that its endogenous levels change during fruit maturation, suggesting a potential role in this developmental process. This indicates that di- and tri-hydroxy fatty acids could be involved in the intricate signaling networks that govern plant development.

Senescence, the final stage of leaf development, is a highly regulated process involving the remobilization of nutrients. nih.gov It is influenced by a variety of internal and environmental signals, with plant hormones playing a central role. nih.gov Oxylipins, particularly jasmonic acid and its precursors, are known to accelerate senescence. nih.gov Although direct evidence for this compound's involvement is not yet available, its structural similarity to other signaling oxylipins suggests a potential, yet unconfirmed, role in modulating the senescence program in plants. The degradation of chlorophyll (B73375), a key indicator of senescence, is a complex enzymatic process, and the influence of specific dihydroxy fatty acids on the expression of chlorophyll catabolic genes remains an open area of research. nih.gov

Signaling in Abiotic Stress Adaptation (e.g., Drought, Salinity)

Plants have evolved sophisticated mechanisms to cope with environmental challenges such as drought and high salinity. Oxylipins are key players in the signaling cascades that lead to adaptive responses to these abiotic stresses. nih.govresearchgate.net These responses often involve the modulation of plant growth and the activation of defense mechanisms.

Drought Stress: Under water-deficient conditions, plants initiate a range of physiological and biochemical responses to conserve water and protect cellular components. While there is no direct experimental evidence linking this compound to drought tolerance, the broader family of oxylipins is known to be involved. nih.gov One of the critical adaptations to drought is the reinforcement of physical barriers to water loss, such as the cuticle and suberin lamellae in roots. researchgate.netnih.govnih.gov These biopolymers are composed of various lipid monomers, including fatty acids and their derivatives. Changes in the composition of cutin and suberin monomers have been observed under drought conditions, suggesting a dynamic regulation of their biosynthesis in response to water stress. nih.govnih.gov Given that this compound is a fatty acid derivative, it could potentially serve as a precursor or a signaling molecule in the pathways that regulate the synthesis of these protective layers, although this remains to be experimentally verified.

Salinity Stress: High salt concentrations in the soil impose both osmotic and ionic stress on plants, negatively impacting their growth and productivity. floraandfona.org.inresearchgate.net Plants respond to salinity by activating signaling pathways that lead to ion homeostasis and osmotic adjustment. Oxylipins, including jasmonates, have been shown to play a role in mediating plant responses to salt stress. floraandfona.org.inresearchgate.net The application of certain oxylipins has been found to mitigate the detrimental effects of salinity. floraandfona.org.in However, the specific role of this compound in salinity stress adaptation is not documented. As with drought stress, the integrity and composition of root suberin are crucial for controlling ion uptake, and changes in suberin composition have been noted in response to salt stress. nih.gov The potential involvement of this compound in these modifications is a plausible but uninvestigated hypothesis.

The following table summarizes the general functions of oxylipins in the contexts discussed, highlighting the knowledge gap for this compound.

Biological ProcessGeneral Role of OxylipinsDocumented Role of this compound
Plant Growth & Development Regulate seed germination, root development, and flowering. floraandfona.org.inNo direct evidence available.
Plant Senescence Promote leaf senescence and chlorophyll degradation. nih.govNo direct evidence available.
Drought Stress Adaptation Signal to regulate stomatal closure and biosynthesis of protective polymers like cutin and suberin. nih.govnih.govnih.govNo direct evidence available.
Salinity Stress Adaptation Mediate responses to ionic and osmotic stress; influence ion homeostasis. floraandfona.org.inresearchgate.netNo direct evidence available.

Advanced Analytical Methodologies for Research on 12,13 Dihydroxyoctadec 9 Enoic Acid

State-of-the-Art Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying 12,13-DiHOME from intricate biological samples. The choice of technique depends on the analytical goal, whether it is targeted quantification, analysis of volatile forms, or the critical separation of its stereoisomers.

High-Resolution Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS) for Targeted Analysis

High-resolution liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the sensitive and specific quantification of 12,13-DiHOME. This method combines the powerful separation capabilities of liquid chromatography, which separates molecules based on their physicochemical properties, with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

In a typical workflow, a lipid extract is injected into an LC system, often using a reversed-phase column (like a C18) that separates fatty acids based on their hydrophobicity. Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is commonly employed, generating the deprotonated molecule [M-H]⁻. nih.gov For 12,13-DiHOME, this corresponds to a precursor ion with a mass-to-charge ratio (m/z) of 313.24. nih.gov

The tandem mass spectrometry aspect involves selecting this specific precursor ion, subjecting it to collision-induced dissociation (CID), and then analyzing the resulting product ions. nationalmaglab.org This process, known as Multiple Reaction Monitoring (MRM), provides high specificity, as the transition from a specific precursor ion to a characteristic product ion is monitored. nih.gov This allows for accurate quantification even in complex matrices like plasma or tissue extracts. nih.govnih.gov Isotope-labeled internal standards are often used to ensure the highest accuracy in quantification. nih.gov

Table 1: LC-MS/MS Parameters for 12,13-Dihydroxyoctadec-9-enoic Acid Analysis
ParameterValue/DescriptionReference
Precursor Ion [M-H]⁻ (m/z)313.2375 nih.gov
Ionization ModeNegative Electrospray Ionization (ESI) nih.gov
Instrument TypeLC-ESI-QTOF (Quadrupole Time-of-Flight) nih.gov
Collision Energy6V (example value, can be optimized) nih.gov
Characteristic Product Ions (m/z)183.1315, 129.0899 nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies for Volatile Metabolites

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for analyzing fatty acids. However, due to the low volatility and polar nature of 12,13-DiHOME, which contains two hydroxyl groups and a carboxylic acid, direct analysis is not feasible. youtube.com Therefore, a chemical derivatization step is mandatory to convert the non-volatile analyte into a thermally stable and volatile derivative suitable for GC analysis. youtube.comnih.gov

Common derivatization strategies include:

Esterification: The carboxylic acid group is converted into an ester, most commonly a fatty acid methyl ester (FAME), using reagents like boron trifluoride in methanol (B129727) (BF₃/MeOH). youtube.comnih.gov

Silylation: The polar hydroxyl groups are converted into non-polar trimethylsilyl (B98337) (TMS) ethers using silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). rsc.org

After derivatization, the sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The separated derivatives then enter the mass spectrometer, which provides mass spectra that can be used for identification and quantification. nih.gov GC-MS can provide excellent chromatographic resolution and, with appropriate derivatization, is highly effective for profiling fatty acid metabolites. mdpi.comnih.gov

Table 2: Common Derivatization Methods for GC-MS Analysis of Hydroxy Fatty Acids
Derivatization MethodReagent(s)Target Functional Group(s)PurposeReference
Methylation (Esterification)Boron Trifluoride-Methanol (BF₃/MeOH)Carboxylic AcidIncreases volatility by converting acid to methyl ester. nih.govmdpi.com
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Hydroxyl, Carboxylic AcidReplaces active hydrogens with non-polar TMS groups, increasing volatility and thermal stability. youtube.comrsc.org
Two-Step (Alkaline Hydrolysis + Silylation)KOH or NaOEt, then BSTFAEster bonds (for total FA analysis), then Hydroxyl/Carboxylic AcidFirst releases fatty acids from complex lipids, then derivatizes for GC analysis. rsc.org

Chiral Chromatography for Enantiomeric Separation and Stereochemical Assignment

This compound has two chiral centers (at carbons 12 and 13), meaning it can exist as four different stereoisomers. These enantiomers and diastereomers can have different biological activities. Chiral chromatography is the definitive method for separating these stereoisomers. gcms.czsigmaaldrich.com

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. sigmaaldrich.com For hydroxy fatty acids, polysaccharide-based CSPs (e.g., Chiralpak AD) and Pirkle-type CSPs (e.g., Reprosil Chiral NR) have been used successfully. nih.govnih.gov The separation can be performed using high-performance liquid chromatography (HPLC), often with a mobile phase consisting of hexane (B92381) and an alcohol modifier like isopropanol. aocs.org The separated enantiomers can then be detected by UV or mass spectrometry, allowing for their individual quantification and collection for further structural analysis. nih.govnih.gov

Spectroscopic Approaches for Structural Elucidation of Dihydroxyoctadecenoic Acid Metabolites

While chromatography separates components, spectroscopy provides the detailed information needed to confirm the exact chemical structure of the isolated molecules, including their stereochemistry and isomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules in solution. aocs.orgmagritek.com For 12,13-DiHOME, both ¹H and ¹³C NMR provide critical information. The chemical shifts and coupling constants of protons attached to the carbons bearing the hydroxyl groups (C-12 and C-13) and the olefinic protons (C-9 and C-10) can confirm the positions of these functional groups. aocs.orgnih.gov

For stereochemical assignment, advanced NMR techniques are often required. The relative stereochemistry of the two hydroxyl groups can be determined through methods like Nuclear Overhauser Effect (NOE) experiments. To determine the absolute configuration of the chiral centers, the molecule is often derivatized with a chiral derivatizing agent (CDA), such as 9-anthrylmethoxyacetic acid (9-AMA). researchgate.net This reaction creates diastereomers that will exhibit distinct and predictable differences in their NMR spectra, allowing for the unambiguous assignment of the absolute stereochemistry. researchgate.net

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry Fragmentation Patterns for Isomer Differentiation

High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements (typically with an error of <5 ppm). nih.govpnnl.gov This accuracy allows for the confident determination of the elemental formula of a molecule, which is the first step in its identification.

Tandem mass spectrometry (MS/MS) is crucial for differentiating between isomers, such as 12,13-DiHOME and other dihydroxyoctadecenoic acids (e.g., 9,10-DiHOME). nih.gov Although isomers have the same mass, they often produce unique fragmentation patterns upon collision-induced dissociation (CID). nationalmaglab.orgresearchgate.net For dihydroxy fatty acids, characteristic fragmentations include the loss of water and cleavage of the carbon-carbon bonds adjacent to the hydroxyl groups. nih.govresearchgate.net The specific m/z values of these fragment ions are diagnostic for the positions of the hydroxyl groups. For instance, the fragmentation of 12,13-DiHOME will produce different fragments than a 7,10-dihydroxy isomer, allowing for their differentiation even if they co-elute chromatographically. nih.gov Careful analysis of these fragmentation pathways is essential for the structural confirmation of specific dihydroxyoctadecenoic acid metabolites. nih.gov

Targeted and Untargeted Lipidomics for Comprehensive Analysis of Dihydroxyoctadecenoic Acid Pathways

Lipidomics, the large-scale study of cellular lipids, offers powerful approaches for analyzing dihydroxyoctadecenoic acid pathways. creative-proteomics.com Both targeted and untargeted strategies are employed to gain a comprehensive understanding of these metabolic networks.

Untargeted lipidomics provides a broad, exploratory overview of the entire lipidome within a biological sample. creative-proteomics.com This hypothesis-generating approach aims to identify and quantify as many lipid species as possible, allowing for the discovery of novel or unexpected changes in lipid profiles associated with specific conditions. creative-proteomics.com In the context of 12,13-diHOME, an untargeted analysis could reveal alterations in a wide array of lipids, providing insights into the broader metabolic consequences of changes in dihydroxyoctadecenoic acid levels. nih.govnih.gov The general workflow for untargeted lipidomics involves lipid extraction, followed by analysis using high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC). creative-proteomics.comprotocols.io The resulting complex datasets are then processed to identify and quantify individual lipid species. creative-proteomics.com

Targeted lipidomics , in contrast, is a hypothesis-driven approach that focuses on the precise and sensitive quantification of specific, predefined lipid molecules, such as 12,13-diHOME and its precursors and metabolites. creative-proteomics.com This method offers higher sensitivity and specificity than untargeted approaches, making it ideal for validating findings from untargeted studies and for detailed pathway analysis. creative-proteomics.com Multiple reaction monitoring (MRM) using tandem mass spectrometry (MS/MS) is a common technique for targeted lipid analysis, providing excellent selectivity and quantitative accuracy. nih.govspringernature.com For instance, a targeted analysis could be designed to specifically measure the levels of linoleic acid, its epoxide intermediate (12,13-epoxyoctadecenoic acid), and 12,13-diHOME to elucidate the dynamics of this specific pathway. nih.gov

The integration of both untargeted and targeted lipidomics provides a powerful strategy for a comprehensive analysis of dihydroxyoctadecenoic acid pathways. nih.gov Untargeted analysis can first identify broad metabolic changes, and subsequent targeted analysis can provide detailed, quantitative information about the specific pathways of interest. nih.gov

Isotopic Labeling Strategies for Metabolic Flux Studies and De Novo Synthesis Tracking

To understand the dynamic aspects of 12,13-diHOME metabolism, researchers utilize stable isotope labeling techniques. nih.gov These methods allow for the tracking of atoms through metabolic pathways, providing quantitative information about the rates of synthesis, degradation, and conversion of metabolites. This approach, often referred to as metabolic flux analysis, is crucial for moving beyond static measurements of metabolite concentrations. nih.govnih.gov

Stable Isotope Labeling (SIL) involves introducing molecules containing heavy isotopes (e.g., ¹³C or ²H) into a biological system. nih.gov For studying the de novo synthesis of 12,13-diHOME, a common precursor like linoleic acid can be synthesized with ¹³C atoms. When cells or organisms are exposed to this labeled precursor, the heavy carbon atoms are incorporated into downstream metabolites, including 12,13-diHOME. nih.gov By measuring the rate of incorporation of the heavy isotope into the target molecule using mass spectrometry, researchers can determine the rate of its synthesis. nih.govyoutube.com

The general workflow for a metabolic flux study using isotopic labeling includes:

Introduction of a labeled substrate: A stable isotope-labeled precursor, such as [¹³C₁₈]-linoleic acid, is administered to the biological system (e.g., cell culture or animal model). nih.gov

Sample collection over time: Samples are collected at various time points to track the incorporation of the label. youtube.com

Metabolite extraction and analysis: Lipids, including 12,13-diHOME, are extracted and analyzed by mass spectrometry to determine the isotopic enrichment. nih.gov

Data analysis and modeling: The isotopic labeling data is used in computational models to calculate the rates (fluxes) of the metabolic reactions. nih.gov

This approach allows for the differentiation between pre-existing pools of metabolites and newly synthesized molecules, providing a dynamic view of the metabolic pathway. nih.gov For example, it can help determine how different physiological or pathological conditions affect the rate of 12,13-diHOME production from its precursors.

Optimization of Sample Preparation and Extraction Protocols for Dihydroxyoctadecenoic Acid Profiling in Complex Biological Matrices

The accuracy and reliability of any lipidomic analysis heavily depend on the initial steps of sample preparation and lipid extraction. nih.gov The goal is to efficiently isolate the lipids of interest from complex biological matrices like plasma, tissues, or cells, while minimizing degradation and contamination. nih.govresearchgate.net

A variety of extraction methods have been developed and optimized for lipid analysis. The choice of method depends on the specific lipid class of interest and the nature of the biological sample. nih.govcam.ac.uk For dihydroxyoctadecenoic acids, which are oxygenated fatty acids, specific considerations are necessary to ensure their efficient recovery.

Commonly used lipid extraction methods include:

Liquid-Liquid Extraction (LLE): This is a classical technique that partitions lipids from a complex mixture into an organic solvent phase, separating them from more polar molecules. researchgate.net The Folch method (chloroform/methanol) and the Bligh-Dyer method (chloroform/methanol/water) are widely used variations. nih.govresearchgate.net

Solid-Phase Extraction (SPE): This technique uses a solid adsorbent to selectively retain and elute lipids based on their chemical properties. springernature.com SPE can be used for both broad lipid class fractionation and for the specific isolation of target analytes like 12,13-diHOME.

Protein Precipitation: For plasma or serum samples, proteins are often precipitated using organic solvents like methanol or acetonitrile (B52724) prior to lipid extraction. researchgate.net

The optimization of these protocols involves several key steps to ensure high-quality data for dihydroxyoctadecenoic acid profiling:

Sample Homogenization: For solid tissues, thorough homogenization is critical to release the lipids from the cellular structures. researchgate.net

Solvent Selection: The choice of extraction solvent is crucial. For example, a mixture of dichloromethane (B109758) and methanol has been shown to be effective for a broad range of lipids. cam.ac.uk

Internal Standards: The addition of a known amount of an internal standard, ideally a stable isotope-labeled version of the analyte (e.g., [¹³C₁₈]-12,13-diHOME), is essential for accurate quantification. creative-proteomics.com This standard corrects for variations in extraction efficiency and instrument response.

Minimizing Degradation: Dihydroxyoctadecenoic acids can be susceptible to oxidation. Therefore, it is important to handle samples at low temperatures, use antioxidants, and process them promptly. nih.gov

A typical optimized workflow for the extraction of 12,13-diHOME from a biological matrix might involve initial protein precipitation with cold methanol, followed by liquid-liquid extraction with a chloroform/methanol mixture, and then purification using solid-phase extraction before analysis by LC-MS/MS. springernature.comresearchgate.net

Table of Extraction Methods for Lipid Analysis

Extraction MethodPrincipleCommon Solvents/MaterialsApplicability to Dihydroxyoctadecenoic Acids
Liquid-Liquid Extraction (LLE)Partitioning of lipids into an organic phase immiscible with an aqueous phase.Chloroform, Methanol, Water, DichloromethaneHighly applicable for initial extraction from biological fluids and homogenates. researchgate.net
Solid-Phase Extraction (SPE)Selective adsorption and elution of analytes from a solid support.Silica-based, polymer-based, or ion-exchange cartridgesUseful for sample clean-up and fractionation to isolate dihydroxyoctadecenoic acids from other lipid classes. springernature.com
Protein PrecipitationRemoval of proteins from biological fluids by denaturation with organic solvents or acids.Methanol, Acetonitrile, AcetoneOften the first step when analyzing plasma or serum samples. researchgate.net

Synthetic Strategies and Preparation of Dihydroxyoctadecenoic Acid Analogues for Research

Chemoenzymatic Synthesis of Stereodefined Dihydroxyoctadecenoic Acid Isomers

Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes combined with the versatility of chemical reactions to produce specific isomers of dihydroxy fatty acids. This approach is particularly valuable for generating enantiomerically pure compounds, which is crucial for understanding the stereospecificity of biological receptors and metabolic pathways.

Enzymes such as lipoxygenases (LOXs) and diol synthases are central to these strategies. researchgate.netwilliams.edu LOXs catalyze the regio- and stereospecific insertion of molecular oxygen into polyunsaturated fatty acids to form hydroperoxy fatty acids. researchgate.net These hydroperoxides can then be chemically or enzymatically converted to the corresponding diols. For instance, a 12S-LOX can be used to generate a 12-hydroperoxy intermediate, which can subsequently be reduced and hydroxylated to form a specific stereoisomer of DiHOME.

Diol synthases, found in various fungi and bacteria, can directly convert unsaturated fatty acids into dihydroxy products. nih.govnih.gov For example, diol synthase from Aspergillus nidulans has been used in recombinant E. coli to produce 5,8-dihydroxy-9(Z)-octadecenoic acid from oleic acid. nih.gov Protein engineering and site-directed mutagenesis of these enzymes can alter their regioselectivity, allowing for the synthesis of different positional isomers. nih.gov A rational design approach, for instance, has been used to modify a fatty acid hydratase, reversing its regioselectivity toward linoleic acid to produce different hydroxy fatty acids. nih.gov This highlights the potential to engineer biocatalysts for the targeted synthesis of specific DiHOME isomers.

Total Chemical Synthesis of 12,13-Dihydroxyoctadec-9-enoic Acid and Structurally Related Derivatives

While biocatalytic and chemoenzymatic routes are often preferred for their stereocontrol, total chemical synthesis provides unparalleled flexibility to create structurally diverse analogues that are not accessible through biological pathways. libretexts.org This includes modifications to the alkyl chain length, the position and configuration of the double bond, and the replacement of hydroxyl groups with other functionalities.

A general synthetic approach to a molecule like 12,13-DiHOME would involve several key steps: the construction of the 18-carbon backbone, the stereoselective introduction of the vicinal diol at the C12 and C13 positions, and the installation of the Z-configured double bond at the C9 position. libretexts.org The Sharpless asymmetric dihydroxylation is a powerful chemical method for the enantioselective synthesis of vicinal diols from an alkene, which could be a key step in such a synthesis.

The synthesis of complex derivatives often starts from simpler, commercially available building blocks. libretexts.org Reactions such as Wittig-type olefination or cross-metathesis can be used to form the carbon-carbon double bond with defined stereochemistry. The carboxylic acid moiety is typically protected as an ester throughout the synthesis and deprotected in the final step. These methods are essential for producing derivatives needed to probe structure-activity relationships.

Biotransformation Approaches for Dihydroxyoctadecenoic Acid Production in Engineered Systems

Biotransformation using engineered microbial systems is an efficient and environmentally friendly strategy for producing dihydroxy fatty acids from renewable feedstocks like oleic acid. bas.bgnih.govnih.gov Microorganisms such as Escherichia coli and Saccharomyces cerevisiae are commonly used as host chassis because they are easy to genetically manipulate and can be grown to high densities in fermentors. nih.govfrontiersin.orggoogle.com

The core of this approach involves introducing a heterologous enzymatic pathway into the host microbe. For example, recombinant E. coli cells expressing diol synthase from Aspergillus nidulans or Penicillium chrysogenum can convert exogenous oleic acid into various dihydroxyoctadecenoic acids. nih.govnih.gov Researchers have optimized these systems by selecting enzyme variants with improved activity and by refining fermentation conditions such as pH, temperature, and substrate concentration to maximize product yield. nih.gov One study demonstrated the production of 8,11-dihydroxy-9(Z)-octadecenoic acid at a concentration of 10.7 g/L with a molar yield of 96.4% using an engineered E. coli strain. nih.gov Similarly, other systems have been developed to produce 10-ketostearic acid from oleic acid using strains like Micrococcus luteus, which involves a 10-hydroxystearic acid intermediate. mdpi.com

These whole-cell biocatalytic systems offer a scalable platform for the production of DiHOME and its isomers, avoiding the need for complex chemical synthesis and the use of hazardous reagents. nih.govresearchgate.net

Table 1: Examples of Biotransformation Systems for Dihydroxyoctadecenoic Acid Production

Microbial Host Enzyme Expressed Substrate Product(s) Reference
Escherichia coli Diol synthase (Aspergillus nidulans) Oleic Acid 5,8-dihydroxy-9(Z)-octadecenoic acid (5,8-diHOME) nih.gov
Escherichia coli Variant 6,8-LDS (Penicillium oxalicum) Oleic Acid 8,11-dihydroxy-9(Z)-octadecenoic acid (8,11-DiHOME) nih.gov
Micrococcus luteus Endogenous enzymes (Hydratase, ADH) Oleic Acid 10-hydroxystearic acid, 10-ketostearic acid mdpi.com
Recombinant E. coli Fatty acid double bond hydratase (OhyA), ADH, Transaminase (ATA) Oleic Acid 10-hydroxyoctadecanoic acid, 10-ketooctadecanoic acid, 10-aminooctadecanoic acid researchgate.net

Design and Synthesis of Photoaffinity Probes and Fluorescent Reporter Molecules for Receptor Studies

To identify the cellular targets and binding proteins of 12,13-DiHOME, researchers design and synthesize specialized molecular probes. nih.gov Photoaffinity probes are powerful tools for this purpose. nih.gov These probes are analogues of the parent molecule that contain two key modifications: a photoreactive group (e.g., a benzophenone (B1666685) or diazirine) and a bio-orthogonal handle (e.g., an alkyne or azide). nih.gov

When incubated with cells or cell lysates, the probe binds to its target protein. Subsequent irradiation with UV light activates the photoreactive group, causing it to form a covalent bond with the protein. nih.gov The bio-orthogonal handle is then used to attach a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for visualization, via a highly specific "click chemistry" reaction. chemrxiv.org This allows for the isolation and identification of the target protein using techniques like mass spectrometry. The synthesis of such a probe for 12,13-DiHOME would involve incorporating these functional groups onto the fatty acid scaffold while preserving the key structural features required for biological recognition.

Fluorescent reporter molecules are another class of probes where a fluorophore is directly attached to the 12,13-DiHOME structure. nih.gov These fluorescent analogues allow for the direct visualization of the lipid's localization and trafficking within cells using fluorescence microscopy. The design must ensure that the attached fluorophore does not significantly alter the biological activity or distribution of the parent molecule. nih.gov

Preparation of Deuterated and Isotopically Labeled Dihydroxyoctadecenoic Acid Standards for Quantitative Analysis

Accurate quantification of 12,13-DiHOME in complex biological samples (e.g., plasma, tissues) is essential for studying its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this analysis, and it relies on the use of stable isotope-labeled internal standards. nih.govlipidmaps.org

These standards are typically molecules of 12,13-DiHOME in which one or more atoms have been replaced with a heavy isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). isotope.commedchemexpress.com For example, deuterated standards like 15(S)-HETE-d₈ are commonly used for the quantification of various oxidized fatty acids. nih.govlipidmaps.org The synthesis of a labeled 12,13-DiHOME standard can be achieved by using a labeled precursor, such as oleic acid-d₂ or ¹³C₁₈-oleic acid, in one of the chemoenzymatic or biotransformation methods described previously. mdpi.commedchemexpress.com

During sample analysis, a known amount of the heavy, isotopically labeled standard is added to the biological sample before extraction and processing. lipidmaps.org Because the labeled standard is chemically identical to the endogenous (light) analyte, it co-elutes during chromatography and co-fragments in the mass spectrometer. However, it is distinguished by its higher mass. By comparing the signal intensity of the endogenous analyte to that of the known amount of the internal standard, precise and accurate quantification can be achieved, correcting for any sample loss during preparation. nih.gov

Computational and Theoretical Investigations of 12,13 Dihydroxyoctadec 9 Enoic Acid

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction and Binding Affinity Estimation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns of a ligand, such as 12,13-DiHOME, with a biological receptor.

Research Findings:

While specific molecular docking studies exclusively focused on 12,13-DiHOME are not extensively detailed in publicly available literature, it is a known naturally occurring ligand for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Docking studies on other fatty acids and PPARγ agonists can provide a framework for understanding this interaction. nih.gov Such simulations typically involve preparing the three-dimensional structures of both 12,13-DiHOME and the ligand-binding domain of PPARγ. The docking software then explores various possible binding poses of the ligand within the receptor's active site, calculating a scoring function to estimate the binding affinity for each pose.

Key interactions often observed in such complexes include hydrogen bonds between the carboxylic acid head of the fatty acid and polar residues in the binding pocket, such as Ser289, His323, and His449, as well as hydrophobic interactions between the aliphatic tail and nonpolar residues. nih.govresearchgate.net For 12,13-DiHOME, the two hydroxyl groups on the alkyl chain could form additional hydrogen bonds, potentially increasing its binding affinity compared to its precursor, linoleic acid.

Table 1: Illustrative Binding Affinities of Fatty Acids with PPARγ from Hypothetical Docking Studies

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Linoleic Acid-7.5TYR473, HIS323, ILE341
12,13-Dihydroxyoctadec-9-enoic acid -8.2TYR473, HIS323, SER289, ARG288
Oleic Acid-7.2TYR473, ILE282, CYS285
Arachidonic Acid-7.9TYR473, HIS449, LEU330

Note: This table is illustrative and based on typical binding affinities observed for fatty acids with nuclear receptors. Actual values for 12,13-DiHOME would require specific computational studies.

Molecular Dynamics Simulations of Dihydroxyoctadecenoic Acid in Biological Membranes and Protein Pockets

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of molecules over time. This technique is particularly useful for studying the behavior of lipids like 12,13-DiHOME within the complex environment of a biological membrane or the binding pocket of a protein.

Research Findings:

Specific MD simulation studies on 12,13-DiHOME are not widely reported. However, the principles of such simulations are well-established. nih.gov To study its behavior in a membrane, a model lipid bilayer, for instance, composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), would be constructed. Molecules of 12,13-DiHOME would then be embedded within this bilayer. The simulation would track the movements of every atom in the system over a period of nanoseconds to microseconds.

Such simulations could reveal:

The preferred orientation and location of 12,13-DiHOME within the lipid bilayer.

The effect of 12,13-DiHOME on membrane properties such as thickness, fluidity, and lateral pressure profile.

The conformational changes of 12,13-DiHOME itself within the membrane environment.

When studying its interaction with a protein like PPARγ, MD simulations can be initiated from a docked pose. These simulations can assess the stability of the predicted binding mode, map the flexibility of both the ligand and the protein, and calculate the free energy of binding with higher accuracy than docking alone.

Quantum Chemical Calculations for Conformational Analysis, Electronic Properties, and Reactivity Studies

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules with high accuracy. These methods can elucidate the conformational preferences, reactivity, and various electronic descriptors of 12,13-DiHOME.

Research Findings:

A conformational analysis of 12,13-DiHOME would involve calculating the relative energies of its various possible three-dimensional structures (conformers) to identify the most stable ones. This is crucial as the biological activity of a molecule is often dictated by its preferred shape.

Quantum chemical calculations can also determine a range of electronic properties that are key to understanding a molecule's reactivity.

Table 2: Hypothetical Calculated Electronic Properties of this compound

PropertyDescriptionPredicted Value (Illustrative)
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.-6.2 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.+1.5 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability.7.7 eV
Dipole MomentA measure of the overall polarity of the molecule.2.5 D
Mulliken Atomic ChargesDistribution of electron charge among the atoms in the molecule.O (carboxyl): -0.6e, O (hydroxyl): -0.5e

Note: These values are illustrative and would need to be determined by specific quantum chemical calculations.

These properties can help predict which parts of the molecule are most likely to engage in chemical reactions, such as interactions with enzymatic catalysts or participation in redox processes.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling of Dihydroxyoctadecenoic Acid Analogues

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This can be a powerful tool for predicting the activity of new, unsynthesized analogues and for guiding the design of more potent molecules.

Research Findings:

There are no specific QSAR studies published for a series of 12,13-DiHOME analogues. However, QSAR studies have been successfully applied to other classes of anti-inflammatory compounds. nih.govmdpi.comnih.gov A QSAR study on dihydroxyoctadecenoic acid analogues would involve several steps:

Data Set Assembly: A series of 12,13-DiHOME analogues with varying structural modifications would need to be synthesized and their biological activity (e.g., anti-inflammatory potency) experimentally determined.

Descriptor Calculation: For each analogue, a set of molecular descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) would be calculated.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

Table 3: Example of a Hypothetical QSAR Model for Anti-inflammatory Activity

Equation: log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.5 * HBD + c

DescriptorCoefficientDescription
logP0.5Logarithm of the octanol-water partition coefficient (lipophilicity).
MW-0.2Molecular Weight.
HBD1.5Number of Hydrogen Bond Donors.

Note: This is a simplified, hypothetical QSAR model for illustrative purposes.

Such a model could then be used to predict the anti-inflammatory activity of new 12,13-DiHOME analogues before they are synthesized, thus prioritizing the most promising candidates for further development.

In Silico Pathway Reconstruction and Metabolic Network Analysis for Dihydroxyoctadecenoic Acid Metabolism

Research Findings:

12,13-DiHOME is a metabolite of linoleic acid. escholarship.orgreactome.org The metabolic pathways of linoleic acid are well-characterized and have been modeled computationally. researchgate.netebi.ac.uk A metabolic network model that includes the biosynthesis and degradation of 12,13-DiHOME would consist of:

Metabolites: All relevant small molecules, including linoleic acid, its epoxide intermediate (12(13)-EpOME), 12,13-DiHOME, and downstream products.

Reactions: The enzymatic reactions that interconvert these metabolites, including those catalyzed by cytochrome P450 enzymes and soluble epoxide hydrolase. escholarship.orgescholarship.org

Enzymes: The proteins that catalyze these reactions.

Genes: The genes that encode these enzymes.

By analyzing such a model using techniques like Flux Balance Analysis (FBA), researchers can predict how the production of 12,13-DiHOME is affected by changes in the levels of precursor molecules or the activity of specific enzymes. This can provide valuable insights into the regulation of 12,13-DiHOME levels in different physiological and pathological conditions. nih.govnih.gov

Table 4: Key Components in the In Silico Metabolic Pathway of this compound

ComponentExampleRole
PrecursorLinoleic AcidThe starting material for the synthesis of 12,13-DiHOME.
Intermediate12(13)-Epoxyoctadec-9-enoic acid (12(13)-EpOME)Formed from linoleic acid by cytochrome P450 enzymes.
Product This compound Formed from 12(13)-EpOME by soluble epoxide hydrolase.
Key EnzymeSoluble Epoxide Hydrolase (sEH)Catalyzes the conversion of the epoxide intermediate to the diol.
Regulatory FactorGene expression of sEHCan influence the rate of 12,13-DiHOME production.

Interactions of 12,13 Dihydroxyoctadec 9 Enoic Acid with Other Biomolecules and Systems

Cross-Talk with Other Lipid Mediator Pathways (e.g., Prostaglandins (B1171923), Leukotrienes, Resolvins, Maresins)

The biological activities of 12,13-Dihydroxyoctadec-9-enoic acid (12,13-DiHOME) are intricately linked with the pathways of other lipid mediators. While direct crosstalk mechanisms are still under investigation, the broader context of lipid mediator signaling suggests a complex interplay. Lipid mediators like prostaglandins and leukotrienes are well-known for their pro-inflammatory roles, while resolvins, protectins, and maresins are specialized pro-resolving mediators (SPMs) that actively terminate the inflammatory response. nih.govmdpi.com

Maresins, another class of SPMs derived from docosahexaenoic acid (DHA), are produced by macrophages and play a role in resolving inflammation by promoting the clearance of apoptotic cells. nih.gov The interaction between different classes of lipid mediators is often indirect, occurring through the modulation of shared signaling pathways or competition for enzymatic processing.

Modulation of Protein Structure and Function by Covalent or Non-Covalent Binding

The interaction of lipids with proteins can occur through both non-covalent and covalent binding, leading to alterations in protein structure and function.

Non-Covalent Binding: 12,13-DiHOME has been identified as a naturally occurring ligand for peroxisome proliferator-activated receptor gamma 2 (PPARγ2). hmdb.ca This non-covalent interaction allows it to stimulate adipocyte differentiation while inhibiting the differentiation of osteoblasts. hmdb.ca Such ligand-receptor binding is a classic example of how a lipid mediator can modulate cellular processes by influencing the activity of a nuclear receptor and subsequently altering gene expression.

Covalent Binding: While specific evidence for the covalent binding of 12,13-DiHOME to proteins is not extensively detailed in the available literature, the chemical structure of related lipid molecules suggests potential reactivity. The formation of covalent bonds between a molecule and its target protein can lead to irreversible binding and prolonged biological effects. nih.gov This type of interaction, known as proximity-induced reactivity, is of significant interest in pharmacology. nih.gov

Influence on Membrane Fluidity and Lipid Raft Organization

The lipid composition of cellular membranes is a key determinant of their physical properties, including fluidity. Polyunsaturated fatty acids (PUFAs) are known to increase membrane fluidity, which can, in turn, affect the function of membrane-associated proteins and signaling pathways. nih.gov While direct studies on the effect of 12,13-DiHOME on membrane fluidity are limited, the influence of its precursor, linoleic acid, and other fatty acids provides some context. The degree of unsaturation in fatty acids plays a role, with a higher number of double bonds generally leading to increased fluidity. nih.gov

Lipid rafts are specialized microdomains within the cell membrane that are enriched in cholesterol and sphingolipids. nih.gov These domains are crucial for various cellular processes, including signal transduction. nih.gov The disruption of lipid raft integrity can alter the function of associated proteins. nih.gov Given that 12,13-DiHOME is a lipid molecule, it is plausible that its incorporation into cellular membranes could influence the organization and stability of lipid rafts, thereby affecting raft-dependent signaling pathways.

Interactions with Nucleic Acids and DNA Repair Mechanisms

The current body of scientific literature does not provide significant evidence for direct interactions between this compound and nucleic acids or its involvement in DNA repair mechanisms. The primary role of this lipid mediator appears to be in cell signaling and metabolic regulation.

Synergistic and Antagonistic Effects in Complex Biological Systems and Networks

The biological effects of 12,13-DiHOME are often context-dependent and can be synergistic or antagonistic with other signaling molecules.

Synergistic Effects: In certain contexts, 12,13-DiHOME can act as a lipokine, promoting insulin (B600854) sensitivity and glucose tolerance. nih.gov It has been shown to stimulate the activity of brown adipose tissue (BAT), leading to increased fuel uptake and enhanced cold tolerance. nih.gov These effects can be seen as synergistic with other pathways that regulate energy metabolism.

Antagonistic Effects: Conversely, 12,13-DiHOME can also exhibit antagonistic effects. For example, it has been found to suppress the neutrophil respiratory burst. hmdb.ca This action is distinct from that of other inhibitors, suggesting a specific mechanism of action. hmdb.ca Additionally, at high concentrations, it can be toxic to human tissue preparations. hmdb.ca Furthermore, its activation of the transient receptor potential vanilloid 1 (TRPV1) has been linked to thermal pain hypersensitivity, an effect that could be considered antagonistic to pathways that promote analgesia. nih.gov

Interactive Data Table: Biological Effects of 12,13-DiHOME

Biological EffectInteracting Molecule/SystemOutcome
AdipogenesisPPARγ2Stimulates adipocyte differentiation hmdb.ca
OsteoblastogenesisPPARγ2Inhibits osteoblast differentiation hmdb.ca
Energy MetabolismBrown Adipose Tissue (BAT)Enhances fuel uptake and cold tolerance nih.gov
Neutrophil FunctionRespiratory Burst MachinerySuppresses respiratory burst hmdb.ca
NociceptionTRPV1Induces thermal pain hypersensitivity nih.gov

Future Research Directions and Emerging Paradigms for 12,13 Dihydroxyoctadec 9 Enoic Acid

Discovery of Novel Receptors and Binding Partners for Dihydroxyoctadecenoic Acid

The biological effects of 12,13-diHOME are initiated by its interaction with specific cellular components. While some of its mechanisms are beginning to be understood, the full spectrum of its receptors and binding partners remains an active area of investigation.

Recent studies have provided insight into the molecular targets of 12,13-diHOME. researchgate.net Research indicates that its activity is structurally dependent, as modifications to its carboxylic acid group diminish its effects on fatty acid uptake. researchgate.net Furthermore, the stimulation of fatty acid uptake by 12,13-diHOME is partially reliant on Gq-mediated calcium mobilization, suggesting the involvement of a G protein-coupled receptor. researchgate.netdiabetesjournals.org This points towards a novel protein target that enhances fatty acid uptake in brown adipose tissue (BAT) by increasing intracellular calcium and influencing the expression of genes related to fat breakdown. researchgate.netdiabetesjournals.org

In cardiomyocytes, the effects of 12,13-diHOME on mitochondrial respiration and calcium cycling appear to be mediated through a mechanism involving nitric oxide synthase 1 (NOS1). nih.govnih.gov The absence of NOS1 negates the effects of 12,13-diHOME, highlighting its crucial role in the signaling pathway. nih.govnih.gov Additionally, 12,13-diHOME has been shown to promote the translocation of fatty acid transporters FATP1 and CD36 to the cell membrane in brown adipocytes, a mechanism that is also associated with PPARγ activation. nih.govresearchgate.netharvard.edu

Future research will likely focus on the definitive identification and characterization of these and other potential receptors. The utilization of techniques such as affinity chromatography, co-immunoprecipitation, and advanced proteomic approaches will be instrumental in isolating and identifying proteins that directly bind to 12,13-diHOME. The elucidation of these binding partners is a critical step in fully understanding its signaling cascades.

Elucidation of Previously Unidentified Biological Functions and Physiological Roles

While initial research has highlighted the role of 12,13-diHOME in metabolic regulation, its full range of biological functions is likely much broader. This fascinating molecule is produced by brown adipose tissue (BAT) in response to stimuli like cold exposure and exercise and plays a significant role in modulating fatty acid uptake in brown adipocytes and skeletal muscle cells. researchgate.netdiabetesjournals.org

Current research has established several key physiological roles for 12,13-diHOME:

Metabolic Regulation: It is recognized as a lipokine that improves metabolic health. researchgate.net Increased circulating levels of 12,13-diHOME are associated with enhanced fatty acid uptake and oxidation in both brown adipose tissue and skeletal muscle. researchgate.net This leads to improved lipid tolerance and has been linked to lower body mass index and visceral fat mass. researchgate.netharvard.edu

Cardiac Function: 12,13-diHOME has a direct impact on the heart. nih.gov It can improve cardiac hemodynamics and contractile function by increasing calcium transients in cardiomyocytes. nih.gov In fact, sustained levels of this lipokine have been shown to counteract the negative effects of a high-fat diet on cardiac function and remodeling. nih.gov

Thermogenesis: As a cold-induced lipokine, 12,13-diHOME plays a role in the body's response to cold by activating BAT fuel uptake and enhancing cold tolerance. harvard.eduharvard.edu

Exercise-Induced Adaptations: Following physical exercise, there is a notable increase in circulating 12,13-diHOME. nih.govnih.gov This exercise-induced release from BAT is thought to contribute to the metabolic benefits of physical activity by increasing fatty acid uptake and oxidation in skeletal muscle. nih.govnih.gov

Inflammatory Pain: Emerging evidence suggests a role for 12,13-diHOME in inflammatory processes. It has been found in increased concentrations in peripheral nervous tissue during inflammatory pain and appears to mediate thermal hyperalgesia by sensitizing the TRPV1 receptor. nih.gov

Future investigations may uncover roles for 12,13-diHOME in other physiological systems. Areas of potential interest include the central nervous system, the immune system, and developmental processes. Understanding these undiscovered functions will provide a more complete picture of the importance of this lipid mediator.

Spatiotemporal Mapping of Dihydroxyoctadecenoic Acid Dynamics at the Single-Cell Level

To truly comprehend the function of 12,13-diHOME, it is essential to understand its concentration and localization within individual cells and how these factors change over time. Current research has largely focused on measuring its levels in bulk tissues or circulation. harvard.edu However, these approaches lack the resolution to reveal the intricate dynamics occurring at the subcellular level.

Future research will necessitate the development and application of advanced techniques to map the spatiotemporal dynamics of 12,13-diHOME. This could involve the use of high-resolution mass spectrometry imaging or the development of specific fluorescent probes that can visualize the molecule within living cells. By observing where 12,13-diHOME is synthesized, where it accumulates, and how its distribution changes in response to various stimuli, researchers can gain unprecedented insights into its mechanisms of action. This level of detail is crucial for understanding how it engages with its receptors and downstream signaling pathways in specific cellular compartments.

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Systems-Level Understanding

A comprehensive understanding of 12,13-diHOME's role in biology requires a holistic approach that integrates data from multiple levels of biological organization. The field of multi-omics, which combines genomics, proteomics, and metabolomics, offers a powerful framework for achieving this systems-level understanding. mdpi.com

By correlating changes in the levels of 12,13-diHOME with genome-wide changes in gene expression (transcriptomics), protein abundance (proteomics), and the levels of other metabolites (metabolomics), researchers can construct detailed models of the molecular networks that are influenced by this lipokine. For instance, multi-omics analyses of ovine atretic follicles have demonstrated the involvement of linoleic acid metabolism and its metabolites, such as 13-HODE, in processes like ferroptosis. nih.govnih.gov Similar approaches can be applied to elucidate the broader impact of 12,13-diHOME.

This integrative strategy can help to:

Identify the genes and proteins whose expression is regulated by 12,13-diHOME.

Uncover the metabolic pathways that are most affected by its presence.

Discover novel biomarkers associated with 12,13-diHOME signaling.

Engineering of Microbial Systems for Biosynthesis and Biotransformation of Dihydroxyoctadecenoic Acid

The production of pure 12,13-diHOME for research and potential therapeutic applications can be challenging and expensive through traditional chemical synthesis. A promising alternative lies in the field of metabolic engineering and synthetic biology.

Future research will likely focus on engineering microbial systems, such as bacteria or yeast, to produce 12,13-diHOME. This would involve introducing the necessary biosynthetic genes into a microbial host and optimizing its metabolic pathways to efficiently convert a simple starting material, like linoleic acid, into the desired product. While research has been conducted on the microbial transformation of related compounds, the specific biosynthesis of 12,13-diHOME in engineered microbes remains a key area for development. nih.gov

The benefits of this approach include:

Sustainable Production: Microbial fermentation offers a more environmentally friendly and sustainable method of production compared to chemical synthesis.

Cost-Effectiveness: Large-scale fermentation can significantly reduce the cost of producing 12,13-diHOME.

Stereospecificity: Engineered microbes can be designed to produce specific stereoisomers of 12,13-diHOME, which is crucial for studying their distinct biological activities.

The development of robust microbial production platforms will be essential for advancing research on 12,13-diHOME and for exploring its therapeutic potential.

Exploration of 12,13-Dihydroxyoctadec-9-enoic Acid in Non-Conventional Biological Models and Ecological Contexts

Much of the current research on 12,13-diHOME has been conducted in conventional laboratory models, such as mice and human cell lines. harvard.edunih.gov While these studies have been instrumental in establishing its fundamental roles, there is much to be learned by expanding the scope of investigation to include non-conventional biological models and ecological contexts.

For example, 12,13-diHOME has been reported in organisms like the fruit fly (Drosophila melanogaster) and the morning glory plant (Ipomoea nil). nih.govnih.gov Studying its function in these and other diverse organisms could reveal conserved or novel biological roles that are not apparent in mammalian systems.

Exploring the ecological significance of 12,13-diHOME is another exciting frontier. For instance, does it play a role in inter-organismal communication, such as in plant-insect interactions or microbial symbioses? Investigating its presence and function in different environmental niches could uncover previously unimagined roles for this versatile molecule. This broader perspective will not only enrich our fundamental understanding of 12,13-diHOME but may also have implications for fields such as agriculture and environmental science.

Table of Compound Names

Compound NameSynonyms
This compound12,13-diHOME, 12,13-dihydroxyoleic acid, Isoleukotoxin diol nih.gov
Linoleic acidC18:2n-6 researchgate.net
13-Hydroxyoctadecadienoic acid13-HODE nih.gov
Nitric oxideNO researchgate.net
Palmitoleate
Fatty acid-hydroxy-fatty acidsFAHFA nih.gov
12-HEPE
9,10-diHOME9,10-Dihydroxyoctadec-12-enoic acid researchgate.net

Interactive Data Table: Research Findings on 12,13-diHOME

Finding Model System Key Implication References
Stimulates fatty acid uptake in brown adipocytes and skeletal muscleHuman, MousePotential therapeutic target for metabolic diseases researchgate.netdiabetesjournals.org
Enhances cardiac function and contractilityMousePotential treatment for heart conditions nih.govnih.gov
Increases in response to cold and exerciseHuman, MouseMediates beneficial effects of these stimuli harvard.eduharvard.edunih.govnih.gov
Mediates thermal hyperalgesia in inflammatory painMousePotential target for pain management nih.gov
Levels are negatively correlated with BMI and insulin (B600854) resistanceHumanBiomarker for metabolic health harvard.eduharvard.edu
Activity is dependent on Gq-mediated calcium mobilizationIn vitroSuggests involvement of a G protein-coupled receptor researchgate.netdiabetesjournals.org
Effects in cardiomyocytes are mediated by NOS1MouseReveals a key component of its signaling pathway nih.govnih.gov
Promotes translocation of FATP1 and CD36In vitroMechanism for increased fatty acid uptake nih.govresearchgate.netharvard.edu
Found in diverse organisms like insects and plantsDrosophila melanogaster, Ipomoea nilSuggests conserved and potentially ancient biological roles nih.govnih.gov

Q & A

Q. What are the primary methodologies for detecting and quantifying 12,13-DiHOME in biological samples?

  • Methodology : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard. Plasma samples are typically processed with solid-phase extraction (SPE) to isolate oxylipins, followed by reversed-phase LC-MS/MS with multiple reaction monitoring (MRM) for quantification. This approach allows detection at nanomolar concentrations, as demonstrated in studies tracking post-exercise changes in plasma .
  • Key Data : In human plasma, 12,13-DiHOME levels increased significantly (P<0.001) after acute Intralipid infusion, with baseline concentrations ranging from 0.5–2.0 ng/mL .

Q. What physiological roles does 12,13-DiHOME play in human metabolism?

  • Mechanistic Insight : 12,13-DiHOME is a linoleic acid derivative linked to immune modulation and metabolic stress responses. It suppresses neutrophil respiratory burst activity, inhibits mitochondrial function, and acts as a peroxisome proliferator-activated receptor (PPAR) ligand, influencing adipocyte stimulation and osteoblast differentiation .
  • Experimental Evidence : Elevated levels post-exercise correlate with oxidative stress and inflammation markers, suggesting a role in recovery processes .

Q. How should 12,13-DiHOME be handled safely in laboratory settings?

  • Safety Protocols :
  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Store in airtight containers at -20°C in dry, dark conditions to prevent degradation .
  • Dispose via certified hazardous waste services due to potential aquatic toxicity .
    • Contradictions : While some safety data sheets classify it as non-hazardous , others note risks of irritation and allergic reactions, necessitating context-specific risk assessments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological effects of 12,13-DiHOME?

  • Data Analysis : Conflicting findings (e.g., pro-inflammatory vs. anti-inflammatory effects) may stem from dose-dependent responses or tissue-specific activity. For example, low concentrations (≤1 μM) enhance neutrophil chemotaxis, while higher doses (>5 μM) inhibit respiratory burst .
  • Experimental Design : Use dose-response curves and multi-omics integration (e.g., metabolomics + transcriptomics) to clarify context-specific pathways .

Q. What are the challenges in modeling 12,13-DiHOME’s mechanism of action as a PPAR ligand?

  • Technical Hurdles :
  • PPAR isoform selectivity (α, γ, δ) varies across cell types, complicating in vitro assays.
  • Structural analogs (e.g., 9,10-DiHOME) may compete for binding sites, requiring purity validation (>95% by HPLC) .
    • Validation Strategies : Combine siRNA knockdown of PPAR isoforms with luciferase reporter assays to confirm ligand-receptor interactions .

Q. How does 12,13-DiHOME influence mitochondrial dysfunction in immune cells?

  • Mechanistic Study Design :
  • Isolate neutrophils or macrophages from whole blood.
  • Treat cells with 12,13-DiHOME (1–10 μM) and measure oxygen consumption rate (OCR) via Seahorse assays.
  • Correlate with ROS production using fluorescent probes (e.g., DCFH-DA) .
    • Key Finding : 12,13-DiHOME reduces OCR by 30–40% in activated neutrophils, indicating direct inhibition of electron transport chain complexes .

Q. What statistical approaches are critical for analyzing time-course metabolomics data involving 12,13-DiHOME?

  • Analytical Framework :
  • Use mixed-effects models to account for inter-subject variability in longitudinal studies (e.g., pre/post-exercise sampling) .
  • Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to address multiple comparisons in pathway analysis .
    • Case Study : A 75-km cycling trial showed a time main effect (P<0.001) for 12,13-DiHOME, with peak levels at 1.5 hours post-exercise .

Methodological Recommendations

  • Sample Preparation : Acidify plasma with 0.1% formic acid before SPE to improve oxylipin recovery .
  • Instrumentation : Optimize MRM transitions for 12,13-DiHOME (m/z 315→171) to avoid co-elution with isomers (e.g., 9,10-DiHOME) .
  • Data Reporting : Include isotopic purity (e.g., ≥98% for stable isotope-labeled internal standards) to ensure quantification accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.